6beta-Hydroxyipolamiide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJSAASNMDKLI-NZHINYMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6β-Hydroxyipolamiide: Natural Sources, Isolation Methodologies, and Pharmacological Profiling
Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
6β-Hydroxyipolamiide (Chemical Formula: C₁₇H₂₆O₁₂) is a highly oxygenated, naturally occurring iridoid glycoside. Structurally characterized by its cyclopentanopyran monoterpene core fused to a glucose moiety, this compound has garnered significant attention in pharmacognosy due to its role as a chemotaxonomic marker and its therapeutic potential in metabolic disorders[1]. This technical guide provides an authoritative overview of its botanical sources, biosynthetic origins, standardized isolation protocols, and pharmacological relevance.
Taxonomic Distribution and Botanical Sources
Iridoid glycosides are predominantly found in dicotyledonous plant families, serving as ecological defense mechanisms against herbivory due to their bitter taste. 6β-Hydroxyipolamiide is specifically localized within the families Verbenaceae and Lamiaceae .
The table below summarizes the primary natural sources of 6β-Hydroxyipolamiide, consolidating quantitative and qualitative data from recent phytochemical screenings.
| Plant Species | Botanical Family | Plant Part | Key Phytochemical & Pharmacological Findings |
| Stachytarpheta mutabilis | Verbenaceae | Aerial Parts | First reported botanical source of 6β-Hydroxyipolamiide (isolated in 1983)[2]. |
| Stachytarpheta jamaicensis | Verbenaceae | Leaves | High-yield source via methanol extraction; acts as a marker for antidiabetic (α-glucosidase inhibitory) activity[3]. |
| Stachys ocymastrum | Lamiaceae | Leaves | Co-occurs with rare iridoid derivatives such as 6β-acetoxyipolamiide and lamiide[4]. |
| Wiedemannia orientalis | Lamiaceae | Aerial Parts | Isolated alongside ipolamiide and 5-hydroxy-8-epi-loganin during antiosteoporotic screening[5]. |
Chemical Ecology and Biosynthetic Pathway
In planta, 6β-Hydroxyipolamiide is synthesized via the Methylerythritol Phosphate (MEP) pathway localized in the plastids. The causality behind this specific pathway lies in the plant's need to generate highly water-soluble defense compounds that can be safely sequestered in the vacuole without causing autotoxicity.
The biosynthesis begins with Geranyl Pyrophosphate (GPP). The critical committed step is the cyclization of 10-oxogeranial to iridodial , catalyzed by iridoid synthase. Subsequent stereoselective oxidations and glycosylations yield loganic acid. A downstream hydroxylation and esterification cascade produces ipolamiide, which undergoes a final, highly specific 6β-hydroxylation to form 6β-Hydroxyipolamiide.
Biosynthetic pathway of 6β-Hydroxyipolamiide via the MEP pathway in plants.
Standardized Isolation and Purification Protocol
Isolating highly polar iridoid glycosides requires a polarity-guided fractionation strategy. The following self-validating protocol is optimized for the extraction of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis leaves[1].
Step-by-Step Methodology:
-
Maceration (Extraction):
-
Procedure: Macerate 1 kg of dried, pulverized S. jamaicensis leaves in 100% Methanol for 72 hours at room temperature.
-
Causality: Methanol is a polar protic solvent capable of disrupting plant cell walls and fully solubilizing the highly oxygenated iridoid-glucose complex.
-
-
Liquid-Liquid Partitioning (Defatting & Enrichment):
-
Procedure: Suspend the crude methanolic extract in distilled water. Partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).
-
Causality: Hexane removes non-polar lipids and chlorophylls that would foul downstream chromatography. EtOAc removes less polar aglycones and flavonoids. The n-BuOH phase perfectly matches the polarity of iridoid glycosides, selectively pulling them from the aqueous phase while leaving highly polar tannins and free sugars behind.
-
-
Column Chromatography (Separation):
-
Procedure: Load the concentrated n-BuOH fraction onto a Silica Gel 60 column. Elute using a step-gradient of Chloroform:Methanol (e.g., 9:1 to 7:3 v/v).
-
-
TLC Profiling (Internal Validation):
-
Procedure: Monitor fractions via 2D Thin-Layer Chromatography (TLC). Spray with vanillin-sulfuric acid reagent and heat; iridoids typically appear as distinct colored spots. Pool fractions showing a single, distinct spot corresponding to the target Rf value.
-
-
Crystallization (Purification):
-
Procedure: Recrystallize the pooled fractions using an acetone/methanol mixture to yield pure 6β-Hydroxyipolamiide as a white powder (Melting Point: 130–131 °C)[1].
-
Step-by-step isolation and purification workflow for 6β-Hydroxyipolamiide.
Structural Elucidation and Analytical Validation
To ensure the integrity of the isolated compound, a self-validating analytical system must be employed using spectroscopic techniques[6],[1]:
-
Infrared (IR) Spectroscopy: Confirms the presence of extensive hydroxyl (-OH) groups (broad band ~3400 cm⁻¹) and the characteristic enol-ether double bond of the iridoid core.
-
Nuclear Magnetic Resonance (NMR):
-
¹³C-NMR & DEPT-135 (Critical Checkpoint): The structural validation relies heavily on DEPT-135 analysis. The isolated compound must exhibit exactly two methylene (CH₂) groups, which appear at specific chemical shifts of δC 37.24 ppm and δC 61.49 ppm [1]. The signal at 61.49 ppm is a typical chemical shift corresponding to the C-6' of the attached glucopyranosyl moiety.
-
2D NMR (HMQC & HMBC): Used to map the connectivity between the glucose moiety and the aglycone core, confirming the β-linkage and the stereochemistry of the 6β-hydroxyl group.
-
Pharmacological Profiling
Recent in vitro assays have established 6β-Hydroxyipolamiide as a bioactive constituent with notable therapeutic properties, particularly in the management of metabolic syndrome.
α-Glucosidase Inhibitory Activity
Hyperglycemia in diabetes is often managed by inhibiting α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. 6β-Hydroxyipolamiide isolated from S. jamaicensis has been proven to inhibit α-glucosidase activity with an IC₅₀ value of 539.17 μg/mL [3]. While the crude methanolic extract exhibits higher potency (likely due to synergistic effects of multiple phytochemicals), the isolated iridoid serves as a definitive, quantifiable marker for standardizing antidiabetic botanical drugs[3].
Antioxidant Capacity
Oxidative stress is a primary driver of diabetic complications (e.g., neuropathy). Iridoid glycosides, including 6β-Hydroxyipolamiide, contribute to the free-radical scavenging capacity of their host plants. In DPPH and ABTS assays, the fractions rich in this compound demonstrate the ability to neutralize unpaired electrons, thereby protecting mitochondrial DNA from oxidative damage[3].
References
-
Title: 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves Source: IPTEK The Journal for Technology and Science / Semantic Scholar URL: 1
-
Title: Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves Source: Scientific Reports / PubMed Central (PMC) URL: 3
-
Title: Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity Source: Molecules / MDPI URL: 4
-
Title: Iridoid Glycosides from Barleria lupulina Source: Journal of Natural Products / ACS Publications URL: 5
-
Title: 6β-Hydroxyipolamiide, an iridoid glucoside from Stachytarpheta mutabilis Source: Chemistry (1983) / Semantic Scholar URL: 2
Sources
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
Biosynthesis pathway of 6beta-Hydroxyipolamiide in plants.
Biosynthesis Pathway of 6 β -Hydroxyipolamiide in Plants: A Comprehensive Technical Guide
Executive Summary
6 β -Hydroxyipolamiide is a highly oxygenated, carbocyclic iridoid glycoside predominantly synthesized in plants of the Lamiales order (e.g., Stachys, Lamium, and Lamiaceae species). Recognized for its potent anti-inflammatory, antileishmanial, and neuroprotective properties, this secondary metabolite is a high-value target for drug development[1],[2]. This whitepaper delineates the complete biosynthetic trajectory of 6 β -hydroxyipolamiide, transitioning from the foundational methylerythritol phosphate (MEP) pathway to the highly specific, late-stage cytochrome P450 (CYP450)-mediated regioselective hydroxylations.
Core Biosynthetic Scaffolding: The MEP and Iridoid Pathway
The biosynthesis of iridoids is a highly complex, compartmentalized process. Unlike sesquiterpenes or triterpenes that rely on the cytosolic mevalonate (MVA) pathway, iridoid monoterpenes utilize geranyl pyrophosphate (GPP) derived exclusively from the plastidial MEP route[3].
Pathway Progression:
-
Geraniol Synthesis: Within the plastid, GPP is converted to the linear monoterpene geraniol by Geraniol Synthase (GES).
-
Hydroxylation and Oxidation: Geraniol is transported to the endoplasmic reticulum (ER), where Geraniol 8-hydroxylase (G8H) oxidizes it to 10-hydroxygeraniol. Subsequently, cytosolic 10-hydroxygeraniol oxidoreductase (10-HGO) yields 10-oxogeraniol[4].
-
Cyclization (The Defining Step): Iridoid synthase (ISY), a unique plant-derived enzyme, catalyzes the NAD(P)H-dependent reductive cyclization of 10-oxogeraniol into the cyclopentanopyran scaffold, forming 8-epi-iridodial[3].
-
Formation of 8-epi-Deoxyloganic Acid: Oxidation by Iridodial Oxidase (IO) produces 8-epi-iridotrial. This intermediate is further oxidized and glucosylated by 7-Deoxyloganetic acid synthase (7-DLAS) and UDP-glycosyltransferases (UGTs) to form 8-epi-deoxyloganic acid[5].
Mechanistic Insight: The stereochemistry at the C-8 position dictates the downstream iridoid class. "Route I" produces 8 β -stereochemistry (yielding loganin and secologanin), while "Route II" produces 8 α -stereochemistry (yielding aucubin and ipolamiide)[2]. 6 β -Hydroxyipolamiide exclusively derives from Route II via the 8-epi-deoxyloganic acid branch point[2].
Late-Stage Functionalization: From Scaffold to 6 β -Hydroxyipolamiide
The transition from 8-epi-deoxyloganic acid to 6 β -hydroxyipolamiide involves a series of highly coordinated, regioselective oxidations and esterifications.
-
C-8 and C-5 Oxidation: 8-epi-deoxyloganic acid undergoes hydroxylation at the C-8 position and subsequent oxidation at C-5. Isotope labeling studies utilizing deuterium-labeled 8-epi-deoxyloganic acid have confirmed that oxidation at C-5 is one of the final steps in forming the ipolamiide scaffold[5].
-
Methylation: The C-11 carboxyl group is methylated by an S-adenosyl methionine (SAM)-dependent carboxyl methyltransferase, yielding the direct precursor, ipolamiide[1].
-
Regioselective β -Hydroxylation: The final conversion of ipolamiide to 6 β -hydroxyipolamiide requires a highly specific CYP450 monooxygenase that stereospecifically introduces a hydroxyl group at the 6 β position of the cyclopentane ring. This modification significantly alters the molecule's spatial conformation, enhancing its anti-inflammatory binding affinity by allowing novel hydrogen-bond interactions[4].
Quantitative Data: Mass Spectrometry Parameters
To facilitate the identification of these intermediates in metabolomic studies, the following table summarizes the exact mass and diagnostic fragments essential for LC-MS/MS pathway validation.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Diagnostic MS/MS Fragment (m/z) | Biosynthetic Role |
| 10-Oxogeraniol | C 10 H 16 O 2 | 168.1150 | 151.1 [M+H-H 2 O] + | Linear Precursor |
| 8-epi-Deoxyloganic acid | C 16 H 24 O 9 | 360.1420 | 197.1[Aglucone-H] − | Route II Branch Point |
| Ipolamiide | C 17 H 26 O 11 | 406.1475 | 243.1 [Aglucone-H] − | Direct Precursor |
| 6 β -Hydroxyipolamiide | C 17 H 26 O 12 | 422.1424 | 259.1[Aglucone-H] − | Final Metabolite |
(Data synthesized from KCF-S cluster structural databases[6])
Experimental Protocols for Pathway Elucidation
To map and validate this pathway, researchers must employ self-validating experimental designs that couple analytical chemistry with molecular biology.
Protocol 1: In Planta Isotope Tracing (Metabolic Flux Analysis)
-
Causality: Feeding unlabeled precursors cannot distinguish de novo biosynthesis from endogenous pool fluctuations. Using 13 C or 2 H-labeled precursors allows precise tracking of stereochemical retention and bond cleavage[5]. Hydroponic feeding is chosen over topical application to ensure systemic uptake via the xylem, preventing localized enzymatic degradation on leaf surfaces.
-
Step 1: Precursor Preparation: Synthesize 13 C-labeled 10-hydroxygeraniol or 2 H-labeled 8-epi-deoxyloganic acid.
-
Step 2: Hydroponic Feeding: Submerge the excised stems of young Lamiaceae plants in a sterile aqueous solution containing 1 mM of the labeled precursor for 48-72 hours.
-
Step 3: Quenching & Extraction: Flash-freeze tissue in liquid nitrogen to halt metabolism. Lyophilize and extract using 70% LC-MS grade methanol.
-
Step 4: LC-MS/MS Analysis: Analyze via UHPLC-Q-TOF-MS.
-
Validation Checkpoint: The protocol is self-validating if the mass shift in the product (e.g., +M mass isotopomers in 6 β -hydroxyipolamiide) perfectly matches the isotopic enrichment of the fed precursor, with parallel mock-fed controls showing natural isotopic distribution.
Protocol 2: Transcriptomics-Guided CYP450 Discovery
-
Causality: Late-stage hydroxylases (like the 6 β -hydroxylase) are often expressed at low levels. By using spatial-temporal transcriptomics, researchers can correlate the expression of uncharacterized CYPs with the accumulation peaks of 6 β -hydroxyipolamiide. Heterologous expression in Nicotiana benthamiana is selected over E. coli because plant CYPs require specific membrane anchoring and Cytochrome P450 reductases (CPRs) for electron transfer, which bacterial systems lack.
-
Step 1: RNA-Seq & Co-expression: Sequence RNA from high-producing (e.g., young leaves) vs. low-producing tissues. Use the known ISY gene as a bait to identify co-expressed CYP450 candidates.
-
Step 2: Cloning & Agrobacterium Transformation: Clone candidate CYPs into binary vectors and transform into Agrobacterium tumefaciens.
-
Step 3: Transient Expression: Co-infiltrate N. benthamiana leaves with the candidate CYP and a general plant CPR.
-
Step 4: In Vitro Microsomal Assay: Isolate microsomal fractions from infiltrated leaves. Incubate with 100 μ M ipolamiide and 1 mM NADPH at 30°C for 1 hour.
-
Step 5: Product Verification: Terminate the reaction with ethyl acetate, extract, and analyze via LC-MS for the appearance of the 422.1424 Da peak.
-
Validation Checkpoint: Inclusion of a vector-only control ensures that endogenous N. benthamiana enzymes are not responsible for the conversion. The stoichiometric consumption of NADPH relative to product formation further validates the monooxygenase activity.
Visualizations
Caption: Biosynthetic pathway of 6 β -hydroxyipolamiide from the MEP pathway via 8-epi-deoxyloganic acid.
Caption: Self-validating experimental workflow for discovering novel iridoid biosynthesis enzymes.
References[1] Lamiide and Ipolamiide: A Comprehensive Review of Their Bioactive Properties and Therapeutic Potential | ResearchGate | View Source[3] Plant iridoids: Chemistry, dietary sources and potential health benefits | National Center for Biotechnology Information (PMC) | View Source[2] Revisiting nature: a review of iridoids as a potential antileishmanial class | National Center for Biotechnology Information (PMC) | View Source[4] Anti-Inflammatory Iridoids of Botanical Origin | National Center for Biotechnology Information (PMC) | View Source[5] Iridoid glycosides from the flowering plant Lamourouxia dasyantha (Cham. & Schltdl.) W.R. Ernst | ResearchGate | View Source[6] KCF-S cluster No. 56 (71 metabolites) - PCIDB | Genome.jp | View Source
Sources
Comprehensive Technical Guide: Chemical Structure, Stereochemistry, and Isolation of 6β-Hydroxyipolamiide
Executive Summary
6β-Hydroxyipolamiide (CAS: 87797-84-0) is a highly oxygenated, biologically active iridoid glycoside predominantly isolated from the Stachytarpheta genus, including S. jamaicensis and S. mutabilis[1][2]. Characterized by a complex cyclopenta[c]pyran core, this secondary metabolite has garnered significant pharmacological interest due to its targeted α-glucosidase inhibitory activity (IC50 = 539.17 μg/mL) and innate antioxidant properties[3]. This technical whitepaper provides a rigorous examination of its stereochemical architecture, biosynthetic origins, and the self-validating analytical methodologies required for its extraction and characterization.
Chemical Structure and Stereochemistry
Iridoid glycosides are monoterpene derivatives defined by a rigid cyclopenta[c]pyran skeleton. 6β-Hydroxyipolamiide is a functionalized derivative of ipolamiide, distinguished by an additional hydroxyl group at the C-6 position in the β-orientation[4].
-
Core Skeleton: The molecule features a cis-fused cyclopenta[c]pyran ring system, an evolutionary structural conservation in natural iridoids that minimizes internal ring strain[5].
-
Substituents and Stereocenters:
-
C-1: Attached to a β-D-glucopyranosyl moiety via an O-glycosidic bond. The anomeric proton typically exhibits a large coupling constant ( J≈7.5−8.0 Hz) in 1 H-NMR, confirming the β-configuration[6].
-
C-4: Substituted with a methyl ester group ( −COOCH3 ). This group conjugates with the C-3 enol ether double bond, providing a characteristic UV absorption maximum ( λmax ) around 235 nm[2][7].
-
C-5: Possesses a tertiary hydroxyl group. The bridgehead stereocenter at C-5 is β-oriented, which is standard for ipolamiide derivatives.
-
C-6: The defining feature of this molecule is the secondary hydroxyl group at C-6. Its β-orientation places it cis to the C-5 hydroxyl, significantly altering the local intramolecular hydrogen-bonding network compared to standard ipolamiide[4].
-
C-8: Contains both a tertiary hydroxyl group (β-oriented) and a methyl group (α-oriented)[6][7].
-
C-9: The bridgehead proton at C-9 is α-oriented, maintaining the cis-ring fusion with C-5[8].
-
Causality in Stereochemical Analysis: The assignment of the C-6 β-hydroxyl is not trivial and relies heavily on spatial proximity. In 2D NOESY/ROESY NMR experiments, a strong Nuclear Overhauser Effect (NOE) correlation between the H-6 proton and the H-9α proton confirms that H-6 must be α-oriented. Consequently, this geometric constraint dictates that the C-6 hydroxyl group is locked in the β-equatorial position[8].
Biosynthetic Pathway
The biosynthesis of 6β-hydroxyipolamiide follows the classical mevalonate-independent (MEP) pathway leading to monoterpenes. The pathway relies on sequential, highly specific enzymatic oxidations.
Biosynthetic pathway of 6β-hydroxyipolamiide from geraniol via loganic acid and ipolamiide.
Isolation and Purification Methodology
The isolation of highly polar iridoid glycosides requires a carefully designed polarity-gradient workflow. The following protocol outlines a self-validating system for extracting 6β-hydroxyipolamiide from S. jamaicensis leaves[2][3].
Causality of Solvent Selection: Methanol is chosen for primary extraction because its high dielectric constant efficiently disrupts cellular matrices and solubilizes polar glycosides. Subsequent liquid-liquid partitioning with n-butanol selectively isolates the glycosidic fraction, leaving behind lipophilic aglycones in hexane and highly polar polymeric tannins in the aqueous phase.
Step-by-Step Protocol:
-
Extraction: Macerate 1.0 kg of pulverized, air-dried S. jamaicensis leaves in 5.0 L of 95% Methanol for 72 hours at room temperature. Filter and concentrate under reduced pressure (≤ 40°C to prevent thermal degradation of the glycosidic bond).
-
Partitioning: Suspend the crude methanolic extract in distilled water (1.0 L) and sequentially partition with Hexane (3 x 1 L), Ethyl Acetate (3 x 1 L), and n-Butanol (3 x 1 L).
-
Primary Fractionation: Subject the n-Butanol fraction (enriched in iridoids) to Silica Gel Column Chromatography (200-300 mesh). Elute with a step gradient of CHCl3:MeOH (from 9:1 to 7:3 v/v).
-
Size Exclusion: Pool fractions exhibiting UV activity at 235 nm and TLC spots reactive to vanillin-sulfuric acid (turning dark blue/purple, characteristic of iridoids). Load onto a Sephadex LH-20 column eluted with isocratic Methanol to remove phenolic contaminants.
-
Preparative HPLC: Purify the target sub-fraction using reverse-phase prep-HPLC (C18 column, 250 x 20 mm, 5 μm). Mobile phase: 15% Acetonitrile in Water (isocratic). Flow rate: 10 mL/min. Detection: 238 nm. Collect the peak eluting at the specific retention time for 6β-hydroxyipolamiide.
-
Validation: Lyophilize the collected fraction. Purity (>98%) is self-validated via analytical HPLC and 1 H-NMR integration[9].
Step-by-step polarity-guided isolation workflow for purifying 6β-hydroxyipolamiide.
Quantitative Data & Spectroscopic Validation
To ensure trustworthiness and reproducibility in drug development, the isolated compound must be validated against established structural and pharmacological parameters.
| Property | Value / Description | Reference |
| Chemical Name | 6β-Hydroxyipolamiide | [9] |
| CAS Registry Number | 87797-84-0 | [3] |
| Molecular Formula | C17H26O12 | [4] |
| Molecular Weight | 422.4 g/mol | [9] |
| SMILES | COC(=O)C1=COC(O[C@H]2OC(CO)C(O)[C@@H]2O)[C@H]2[C@]1(O)C[C@]2(C)O | [4] |
| UV λmax (MeOH) | ~235 nm (conjugated enol ether system) | [2] |
| Key 1 H-NMR Signals | δ 7.45 (1H, s, H-3), δ 5.15 (1H, d, J=8.0 Hz, H-1') | [6][8] |
| Pharmacological Target | α-Glucosidase (IC50 = 539.17 μg/mL) | [3] |
Mechanistic insight into NMR Validation: The singlet at ~ δ 7.45 is highly diagnostic for H-3 of the iridoid core, as it is strongly deshielded by both the adjacent ring oxygen and the conjugated C-4 carbonyl group. The doublet at ~ δ 5.15 with a coupling constant of 8.0 Hz strictly validates the β-configuration of the anomeric sugar proton, confirming the structural integrity of the glycosidic linkage[8].
References
- BioCrick. "Certificate of Analysis - BioCrick: 6beta-Hydroxyipolamiide." BioCrick Biotech Co., Ltd.
- ACS Publications. "Structural Revision of Some Recently Published Iridoid Glucosides." Journal of Natural Products.
- ChemicalBook. "6beta-Hydroxyipolamiide | 87797-84-0." ChemicalBook.
- SciELO. "Bignoniaceae, uma espécie invasora de pastagens em Mato Grosso do Sul Estudo fitoquímico e avaliação alelopática de Memora peregrina." Química Nova.
- InvivoChem. "6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂| CAS 87797-84-0." InvivoChem.
- J-GLOBAL. "Ipolamiide | Chemical Substance Information." Japan Science and Technology Agency.
- PubChem - NIH. "Ipolamiide | C17H26O11 | CID 442425." National Center for Biotechnology Information.
- KNApSAcK. "KNApSAcK Metabolite Information - C00010579." Nara Institute of Science and Technology.
Sources
- 1. 6beta-Hydroxyipolamiide | 87797-84-0 [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. 6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂 | CAS 87797-84-0 | 美国InvivoChem [invivochem.cn]
- 4. KNApSAcK Metabolite Information - C00010579 [knapsackfamily.com]
- 5. 8-Epiloganin | CAS:79172-04-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Ipolamiide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Ipolamiide | C17H26O11 | CID 442425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocrick.com [biocrick.com]
Spectroscopic data (NMR, IR, UV-Vis) of 6beta-Hydroxyipolamiide.
An In-Depth Technical Guide to the Spectroscopic Data of 6β-Hydroxyipolamiide
This guide provides a comprehensive analysis of the spectroscopic data for 6β-Hydroxyipolamiide, an iridoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. The content herein is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, reflecting the best practices in structural elucidation.
Introduction to 6β-Hydroxyipolamiide
6β-Hydroxyipolamiide (Chemical Formula: C₁₇H₂₆O₁₂) is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] It has been successfully isolated from the leaves of Stachytarpheta jamaicensis and previously from Stachytarpheta mutabilis.[1][2] The isolation from S. jamaicensis represents the first report of this compound from this particular plant species.[1][3][4][5][6]
Physically, 6β-Hydroxyipolamiide presents as a white powder with a melting point of 130-131 °C and is soluble in methanol and acetone.[1][5] Its structural elucidation relies on a synergistic combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Caption: 2D representation of 6β-Hydroxyipolamiide's core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
Expertise & Experience: The Rationale for a Multi-Dimensional NMR Approach
For a complex natural product like 6β-Hydroxyipolamiide, a simple one-dimensional (1D) ¹H NMR spectrum is insufficient for unambiguous structural assignment. The significant overlap of proton signals, especially within the glucose moiety, necessitates a suite of NMR experiments.
-
¹H NMR: Provides the initial map of proton environments, including their chemical shifts, integrations (proton count), and multiplicities (neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments (e.g., sp², sp³, carbonyl), defining the carbon skeleton.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates between CH, CH₂, and CH₃ groups, which is vital for piecing together molecular fragments. Quaternary carbons are absent in a DEPT-135 spectrum. The analysis of 6β-Hydroxyipolamiide showed two methylene (CH₂) groups, which was critical for confirming its structure.[1]
-
2D NMR (HMQC & HMBC): These experiments are the cornerstone of modern structural elucidation.
-
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing these correlations, one can connect the molecular fragments identified by other experiments, confirming the overall connectivity and the precise location of substituents, such as the glucose unit on the iridoid core.
-
Data Presentation & Interpretation
The following data were reported from the analysis of 6β-Hydroxyipolamiide isolated from S. jamaicensis.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6β-Hydroxyipolamiide [1]
| No. C | ¹H (δH ppm) | ¹³C (δC ppm) | DEPT 135 | HMBC (H → C) |
| 1 | 5.621 (1H, s) | 93.23 | CH | 3, 1' |
| 3 | 7.313 (1H, s) | 151.115 | CH | 1, 4, 11 |
| 4 | - | 111.45 | C | - |
| 5 | 3.14 (1H, m) | 38.34 | CH | 1, 4, 6, 9 |
| 6 | 4.12 (1H, m) | 78.43 | CH | 5, 7, 8 |
| 7 | 4.01 (1H, m) | 77.21 | CH | 5, 6, 8, 9 |
| 8 | 2.12 (1H, m) | 57.23 | CH | 1, 6, 7, 9, 10 |
| 9 | 2.78 (1H, m) | 45.43 | CH | 1, 5, 7, 8 |
| 10 | 1.21 (3H, d, J=6.8) | 21.23 | CH₃ | 7, 8, 9 |
| 11 | - | 167.34 | C | - |
| 1' | 4.54 (1H, d, J=7.8) | 99.23 | CH | 1, 2', 5' |
| 2' | 3.12 (1H, m) | 73.23 | CH | 1', 3' |
| 3' | 3.28 (1H, m) | 76.34 | CH | 2', 4' |
| 4' | 3.16 (1H, m) | 70.23 | CH | 3', 5' |
| 5' | 3.18 (1H, m) | 77.23 | CH | 1', 4', 6' |
| 6' | 3.65 (1H, m); 3.45 (1H, m) | 61.49 | CH₂ | 4', 5' |
| OCH₃ | 3.61 (3H, s) | 51.23 | CH₃ | 11 |
Note: Data extracted from the primary literature.[1] Multiplicities and coupling constants were partially reported.
Key Interpretations:
-
Anomeric Proton (H-1'): The signal at 4.54 ppm with a large coupling constant (d, J=7.8 Hz) is characteristic of a β-configured anomeric proton in the glucose unit.
-
Olefinic Proton (H-3): The downfield signal at 7.313 ppm is indicative of a proton on a double bond conjugated with a carbonyl group (C-11).
-
Glucoside Linkage: The HMBC correlation from the anomeric proton (H-1') to the C-1 carbon (93.23 ppm) of the iridoid core unambiguously confirms the point of attachment of the glucose moiety.
-
Methyl Ester: The singlet at 3.61 ppm integrating to three protons (OCH₃) and its HMBC correlation to the ester carbonyl carbon C-11 (167.34 ppm) confirms the methyl ester functionality.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Caption: A standard workflow for NMR-based structure elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, given the compound's reported solubility) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved to avoid line broadening.
-
Spectrometer Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[8] Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), an appropriate relaxation delay (D1, e.g., 1-2 seconds), and an acquisition time of 3-4 seconds.[8]
-
1D ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. These experiments require significantly more scans than ¹H NMR due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Based on the 1D data, set up and run 2D experiments like HMQC and HMBC. These are longer experiments, often requiring several hours each, but are non-negotiable for de novo structure elucidation.[9]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking. For ¹H spectra, perform integration to determine proton ratios.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: A Complementary Perspective
While NMR provides the molecular skeleton, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For 6β-Hydroxyipolamiide, IR is expected to identify the hydroxyl, carbonyl, alkene, and ether functionalities, corroborating the structural features deduced from NMR.
Data Presentation & Interpretation
The isolation of 6β-Hydroxyipolamiide was verified using IR spectrophotometry, among other techniques.[1][3][4][5] While the specific peak values from the original analysis are not detailed in the available literature, the expected absorptions based on its known structure are summarized below.
Table 2: Expected Characteristic IR Absorption Bands for 6β-Hydroxyipolamiide
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| O-H (Hydroxyls) | 3500 - 3200 (Broad) | Multiple -OH groups from the iridoid core and glucose moiety lead to extensive hydrogen bonding. |
| C-H (sp³ Aliphatic) | 3000 - 2850 | C-H stretching from the iridoid core and glucose. |
| C=O (α,β-Unsaturated Ester) | 1725 - 1700 | Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |
| C=C (Alkene) | 1650 - 1600 | Stretching of the double bond in the iridoid ring. |
| C-O (Ethers, Esters, Alcohols) | 1300 - 1000 | Complex region with multiple C-O stretching vibrations from the glycosidic bond, ester, and hydroxyls. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.[10]
-
Sample Application: Place a small amount (1-2 mg) of the solid 6β-Hydroxyipolamiide powder directly onto the crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[10]
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
Expertise & Experience: Identifying Conjugated Systems
UV-Vis spectroscopy is highly effective for detecting conjugated π-electron systems, which act as chromophores. In 6β-Hydroxyipolamiide, the α,β-unsaturated methyl ester moiety within the iridoid core is the principal chromophore. Its presence gives rise to a characteristic absorption maximum (λmax) in the UV region, providing a quick diagnostic check for this structural feature.
Data Presentation & Interpretation
The structural elucidation of 6β-Hydroxyipolamiide utilized UV-Vis spectrophotometry.[1][3][4][5] Similar iridoid glycosides with this chromophore typically exhibit a λmax in the range of 230-240 nm.[11] This absorption corresponds to a π → π* electronic transition within the conjugated system.
Table 3: Expected UV-Vis Absorption Data for 6β-Hydroxyipolamiide
| Chromophore | Expected λmax (nm) | Solvent | Transition |
| α,β-Unsaturated Methyl Ester | ~ 235 ± 5 nm | Methanol | π → π* |
Experimental Protocol: Obtaining a UV-Vis Spectrum
-
Solution Preparation: Prepare a dilute solution of 6β-Hydroxyipolamiide in a UV-transparent solvent, such as methanol. A typical concentration is in the range of 0.01-0.1 mg/mL.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[12] Fill a quartz cuvette with the solvent (methanol) to be used as the blank.
-
Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Replace the blank cuvette with a quartz cuvette containing the sample solution. Scan the absorbance, typically from 400 nm down to 200 nm.[13]
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).
Integrated Spectroscopic Analysis Workflow
Caption: Integration of multiple spectroscopic techniques for structural validation.
Conclusion
The structural elucidation of 6β-Hydroxyipolamiide is a classic example of modern natural product chemistry, showcasing the power of a multi-faceted spectroscopic approach. While 1D and 2D NMR spectroscopy provide the definitive evidence for the molecular framework and connectivity, IR and UV-Vis spectroscopy serve as rapid and essential complementary techniques for confirming key functional groups and chromophores. This guide provides the foundational data and experimental rationale necessary for researchers working with this compound, ensuring both technical accuracy and a field-proven understanding of the analytical process.
References
-
Yuliana, Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68-72. [Link]
-
Semantic Scholar. (n.d.). [PDF] 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
Pl@ntUse. (2023, June 18). Stachytarpheta jamaicensis (PROSEA). Retrieved from [Link]
-
Rodríguez, S. M., & Castro, O. (1996). [Pharmacological and chemical evaluation of stachytarpheta jamaicensis (Verbenaceae)]. Revista de Biología Tropical, 44(2A), 353–359. [Link]
-
Yuliana. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
Yuliana, Auwaliyah, F., & Fatmawati, S. (2025, July 1). 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68–72. [Link]
-
Liew, M., & Young, Y. K. (2016). Stachytarpheta jamaicensis (L.) Vahl: From Traditional Usage to Pharmacological Evidence. Evidence-Based Complementary and Alternative Medicine, 2016, 8423415. [Link]
-
ResearchGate. (n.d.). The H-NMR spectral data of isolated compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 6. The inset shows expanded region with H6.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectral data of compounds 3, 6, 8, 9 and 12. Retrieved from [Link]
-
ResearchGate. (2023, April 16). (PDF) Phytochemical Composition and In vitro Antioxidant Activity of Aerial Part of Aqueous Extract of Stachytarpheta jamaicensis (Verbenaceae). Retrieved from [Link]
-
Ben-Mbarek, A., et al. (2023). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 28(14), 5438. [Link]
-
He, Y., et al. (2021). Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Analytical Chemistry, 93(43), 14366–14373. [Link]
-
Runyon, J. R., et al. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PLoS One, 14(1), e0210923. [Link]
-
ResearchGate. (n.d.). UV-VIS SPECTRUM PEAK VALUES (nm) AND ABSORBANCE OF EXTRACTS. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
-
Alov, P., et al. (2010). Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome. Natural Product Communications, 5(9), 1395–1396. [Link]
-
de Souza, L. P., & Leal, P. C. (2023). Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products”. Molecules, 28(14), 5406. [Link]
-
Wang, Z., et al. (2017). Using UHPLC and UV-vis Fingerprint Method to Evaluate Substitutes for Swertia mileensis: An Endangered Medicinal Plant. Pharmacognosy Magazine, 13(Suppl 1), S73–S79. [Link]
-
Kaneva, E., et al. (2023). Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps. International Journal of Molecular Sciences, 25(1), 406. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of sediments 1 and 3 (a mixture of α-and β-amyrin). Retrieved from [Link]
-
ResearchGate. (2026, February 21). Development of a UV/VIS spectrophotometric method for analysis of total polyphenols from caesalpinia peltophoroides BENTH. Retrieved from [Link]
-
ResearchGate. (2026, February 22). 1H and13C NMR spectral data of new saponins fromCordia piauhiensis | Request PDF. Retrieved from [Link]
-
Phan, D. H., et al. (2025, August 29). Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. Molecular Pharmaceutics, 18(10), 3848–3856. [Link]
Sources
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
- 4. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | IPTEK The Journal for Technology and Science [journal.its.ac.id]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physical, Chemical, and Pharmacological Properties of 6β-Hydroxyipolamiide
Executive Summary
6β-Hydroxyipolamiide (CAS: 87797-84-0) is a highly oxygenated, bioactive iridoid glycoside predominantly isolated from plants of the Verbenaceae family, most notably Stachytarpheta jamaicensis[1]. In the landscape of natural product drug discovery, iridoid glycosides are highly valued for their diverse pharmacological profiles. 6β-Hydroxyipolamiide has recently garnered significant attention from researchers due to its potent α-glucosidase inhibitory activity, robust free-radical scavenging capabilities, and its emerging potential as an in silico viral entry inhibitor[1][2].
This technical whitepaper synthesizes the physicochemical thermodynamics, field-proven isolation methodologies, and established pharmacological mechanisms of 6β-Hydroxyipolamiide to serve as a comprehensive resource for drug development professionals.
Physicochemical Profiling & Structural Thermodynamics
The structural foundation of 6β-Hydroxyipolamiide consists of a cyclopenta[c]pyran ring system fused with a β-D-glucopyranosyl moiety. The defining feature of this specific derivative is the stereospecific hydroxyl group at the 6β position.
From a thermodynamic and pharmacokinetic perspective, the dense population of hydroxyl groups dictates its behavior in biological systems. With a topological polar surface area (tPSA) of 195.6 Ų and a highly negative LogP (-2.72), the compound is exceptionally hydrophilic[3].
Causality in Drug Design: This extreme hydrophilicity ensures excellent solubility in the aqueous environment of the gastrointestinal tract, making it an ideal candidate for targeting intestinal brush border enzymes (like α-glucosidase). However, this same property restricts its passive permeability across lipophilic barriers, meaning it is highly unlikely to cross the blood-brain barrier (BBB) without a specialized transport mechanism.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical / Experimental Significance |
| Molecular Formula | C₁₇H₂₆O₁₂ | Defines the highly oxygenated iridoid glycoside structure. |
| Molecular Weight | 422.38 g/mol | Falls within the Lipinski Rule of 5 for molecular mass. |
| Density | 1.7 ± 0.1 g/cm³[3] | Indicates a dense crystalline packing in its solid state. |
| Boiling Point | 669.3 ± 55.0 °C[3] | High BP reflects extensive intermolecular hydrogen bonding. |
| Flash Point | 238.5 ± 25.0 °C[3] | Relevant for industrial scale-up and safety handling. |
| LogP | -2.72[3] | High hydrophilicity; poor lipid membrane permeability. |
| tPSA | 195.6 Ų[3] | High polar surface area; excellent for aqueous solubility. |
Extraction and Isolation Methodology
Isolating high-purity iridoid glycosides requires a polarity-guided fractionation approach. The following step-by-step methodology details the extraction of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis leaves[1].
Expertise Insight (Causality of Solvents): Methanol is selected as the primary extraction solvent because its high dielectric constant effectively disrupts the plant cellular matrix and solubilizes polar glycosides. Sequential liquid-liquid partitioning acts as a self-validating polarity gradient: hexane removes lipophilic waxes and chlorophylls, ethyl acetate captures medium-polarity flavonoids, and n-butanol (n-BuOH) selectively traps the highly polar iridoid glycosides due to the affinity of their sugar moieties.
Step-by-Step Isolation Protocol
-
Matrix Preparation: Air-dry fresh leaves of S. jamaicensis in the shade to prevent UV-induced degradation of secondary metabolites. Pulverize into a fine powder to maximize surface area.
-
Primary Extraction (Maceration): Suspend 1.0 kg of the pulverized leaves in 5.0 L of 100% Methanol. Macerate at room temperature for 72 hours with intermittent agitation.
-
Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled water. Partition sequentially with equal volumes (3 × 500 mL) of n-hexane, dichloromethane, ethyl acetate, and finally n-butanol.
-
Fraction Validation: Evaporate the n-butanol fraction. Validate the presence of iridoids by running a Thin Layer Chromatography (TLC) plate and spraying it with vanillin-sulfuric acid reagent (iridoids typically yield distinct blue/purple spots upon heating).
-
Column Chromatography: Subject the validated n-BuOH fraction to silica gel column chromatography. Elute using a step-gradient of Chloroform:Methanol (from 90:10 to 50:50 v/v).
-
Final Purification: Pool the iridoid-positive sub-fractions and purify via preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (Mobile phase: H₂O:Acetonitrile gradient) to yield pure 6β-Hydroxyipolamiide (>98% purity).
Fig 1: Step-by-step isolation workflow of 6β-Hydroxyipolamiide from S. jamaicensis.
Pharmacological Mechanisms and Applications
A. Alpha-Glucosidase Inhibition (Antidiabetic Target)
Postprandial hyperglycemia is a primary therapeutic target in the management of Type 2 Diabetes Mellitus. Intestinal α-glucosidase is the enzyme responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides.
-
Mechanism: 6β-Hydroxyipolamiide acts as a competitive inhibitor of α-glucosidase. Its dense array of hydroxyl groups mimics the transition state of carbohydrate substrates, forming stable hydrogen bonds within the enzyme's catalytic pocket.
-
Quantitative Efficacy: In vitro assays have demonstrated that 6β-Hydroxyipolamiide successfully inhibits α-glucosidase activity with an established IC₅₀ of 539.17 μg/mL[1].
Fig 2: Mechanism of action for α-glucosidase inhibition and glycemic control.
B. Antioxidant Activity
Oxidative stress is a major driver of cellular senescence and metabolic disorders. 6β-Hydroxyipolamiide exhibits significant radical scavenging activity against DPPH and ABTS radicals[1]. The electron-rich cyclopenta[c]pyran core, supported by its hydroxyl substituents, readily donates hydrogen atoms to neutralize free radicals, thereby interrupting oxidative chain reactions.
C. In Silico Viral Inhibition (SARS-CoV-2)
Recent computational drug design studies have evaluated the ligands of Stachytarpheta jamaicensis for antiviral properties. Molecular docking and dynamic simulations have investigated 6β-Hydroxyipolamiide's binding affinity to the host Angiotensin-Converting Enzyme 2 (ACE-2) receptor[2]. By binding to ACE-2, these ligands theoretically obstruct the ligation of the SARS-CoV-2 viral spike glycoproteins, presenting a novel avenue for prophylactic drug development[2].
References
-
InvivoChem. (n.d.). 6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂 | CAS 87797-84-0. InvivoChem. URL:[Link]
-
Fatmawati, S., Auwaliyah, F., Yuliana, Hasanah, N., Putri, D. A., Kainama, H., & Choudhary, M. I. (2023). Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves. Scientific Reports, 13(1), 18597. URL:[Link]
-
Morebise, O., & Kulkarni, S. (2023). Identifying Potential Inhibitors of SARS-CoV-2 from Three Medicinal Plants: An in silico Study. Journal of Advances in Medicine and Medical Research, 35(19), 26-33. URL:[Link]
Sources
6beta-Hydroxyipolamiide and its relationship to other iridoid glycosides.
6β-Hydroxyipolamiide: Structural Dynamics, Isolation Protocols, and Pharmacological Potential within the Iridoid Glycoside Class
Executive Summary
Iridoid glycosides constitute a highly bioactive class of cyclopentanopyran monoterpenoids that serve as critical defense mechanisms in dicotyledonous plants. Among these, 6β-Hydroxyipolamiide is a highly oxygenated derivative primarily isolated from the Stachytarpheta genus (e.g., S. mutabilis, S. jamaicensis). This whitepaper provides drug development professionals and analytical chemists with an in-depth technical breakdown of 6β-hydroxyipolamiide, detailing its structural relationship to other iridoids, its pharmacological relevance, and highly validated methodologies for its isolation and structural elucidation.
Structural Homology and Biosynthetic Relationships
The biosynthesis of iridoid glycosides is driven by the non-mevalonate (MEP) pathway, progressing from the monoterpene precursor geraniol to loganic acid and loganin. The structural divergence of 6β-hydroxyipolamiide from its direct precursor, ipolamiide, is defined by a highly specific enzymatic hydroxylation at the C-6 position[1].
This single β-oriented hydroxyl addition significantly increases the molecule's hydrophilicity and alters its spatial conformation, distinguishing it from structurally adjacent iridoids such as lamiide (which features modifications at the C-8 position).
Biosynthetic derivation of 6β-hydroxyipolamiide from monoterpene precursors.
Table 1: Comparative Structural Features of Selected Iridoid Glycosides
| Compound | Core Skeleton | C-6 Substitution | C-7 Substitution | C-8 Substitution |
| Loganin | Cyclopentanopyran | -H | -OH | -CH3 |
| Ipolamiide | Cyclopentanopyran | -H | -H | -OH, -CH3 |
| 6β-Hydroxyipolamiide | Cyclopentanopyran | -OH (β-oriented) | -H | -OH, -CH3 |
| Lamiide | Cyclopentanopyran | -OH | -OH | -OH, -CH3 |
Pharmacological Profile and Mechanism of Action
The Stachytarpheta genus has been extensively studied for its potent anti-inflammatory and antinociceptive properties. Pharmacological assays on iridoid fractions containing ipolamiide and its derivatives demonstrate a pronounced inhibitory effect on histamine- and bradykinin-induced smooth muscle contractions[2].
By antagonizing these specific G-protein coupled receptor (GPCR) pathways, 6β-hydroxyipolamiide presents a compelling scaffold for the development of novel therapeutics targeting chronic inflammatory cascades and hyperalgesia. The high degree of oxygenation in the molecule allows for strong hydrogen-bonding interactions within receptor binding pockets, a feature highly sought after in modern drug screening libraries[3].
Experimental Workflows: Isolation and Purification
Isolating highly polar, oxygenated iridoid glycosides requires a meticulously designed solvent partitioning strategy. The acid-sensitive enol-ether system of the iridoid core dictates that all extractions must occur under neutral conditions to prevent degradation or artifact formation.
Step-by-step extraction and HPLC isolation workflow for 6β-hydroxyipolamiide.
Protocol 1: Extraction and Chromatographic Isolation
-
Biomass Maceration : Pulverize air-dried leaves of S. jamaicensis. Macerate in 80% aqueous methanol at room temperature.
-
Causality: The high polarity of methanol ensures deep tissue penetration and complete solubilization of the glycosylated iridoids, while the aqueous component swells the plant matrix[4].
-
-
Defatting and Liquid-Liquid Partitioning : Concentrate the extract under reduced pressure and suspend the residue in distilled water. Partition sequentially with n-hexane and ethyl acetate.
-
Causality: Hexane removes lipophilic waxes and chlorophylls. Ethyl acetate removes mid-polarity aglycones and flavonoids. Extracting the remaining aqueous layer with n-butanol selectively captures the amphiphilic iridoid glycosides.
-
-
Silica Gel Fractionation : Load the concentrated n-butanol fraction onto a Silica Gel 60 column. Elute using a step gradient of Chloroform:Methanol (from 9:1 to 7:3).
-
Self-Validating System: Monitor fractions via Thin Layer Chromatography (TLC). Spray plates with vanillin-sulfuric acid reagent and heat; iridoids will self-validate by developing characteristic blue or purple spots.
-
-
Preparative HPLC : Subject the TLC-pooled iridoid fraction to preparative reversed-phase HPLC (C18 stationary phase) using an isocratic mobile phase of H2O:Acetonitrile (85:15 v/v). Detect at 210 nm.
-
Causality: The conjugated double bond in the cyclopentanopyran ring absorbs strongly at 210 nm, allowing precise peak collection of 6β-hydroxyipolamiide[3].
-
Structural Elucidation via NMR Spectroscopy
The definitive identification of 6β-hydroxyipolamiide relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the mass and basic 1D spectra can closely resemble other iridoids, DEPT-135 is utilized as a definitive structural filter[4].
Protocol 2: NMR Validation System
-
Sample Preparation : Dissolve ~10 mg of the HPLC-purified compound (melting point 130-131 °C) in Methanol-d4 (CD3OD)[4].
-
1D NMR (1H and 13C) : Acquire standard spectra. The anomeric proton of the glucose moiety will appear as a distinct doublet (J ≈ 7.8 Hz) at ~4.6 ppm, validating the β-D-glucopyranosyl linkage.
-
DEPT-135 Analysis (Critical Step) : Run a DEPT-135 sequence to differentiate CH/CH3 carbons (positive phase) from CH2 carbons (negative phase).
-
Causality & Validation: The precursor, ipolamiide, contains three methylene (CH2) groups. The specific hydroxylation at C-6 in 6β-hydroxyipolamiide converts the C-6 CH2 into a CH-OH group. Therefore, a successful isolation is self-validated when the DEPT-135 spectrum shows exactly two downward-pointing peaks, confirming the structural modification[4].
-
Table 2: Key NMR Spectral Markers for 6β-Hydroxyipolamiide
| Carbon Position | δC (ppm) | DEPT-135 Phase | Functional Group Significance |
| C-7 (Aglycone) | ~37.24 | CH2 (Negative) | Ring methylene confirming the absence of substitution at this specific position[4]. |
| C-6' (Glucose) | ~61.49 | CH2 (Negative) | Primary alcohol of the β-D-glucopyranosyl moiety[4]. |
| C-1 (Aglycone) | ~93-95 | CH (Positive) | Acetal carbon linking the glucose moiety to the iridoid core. |
| C-1' (Glucose) | ~98-100 | CH (Positive) | Anomeric carbon of the glucose unit. |
References
-
Title: 6β-Hydroxyipolamiide, an iridoid glucoside from Stachytarpheta mutabilis Source: Phytochemistry / researcher.life URL: [Link]
-
Title: 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves Source: IPTEK The Journal for Technology and Science / its.ac.id URL: [Link]
-
Title: 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Request PDF Source: ResearchGate URL: [Link]
Sources
Therapeutic Potential and Mechanistic Profiling of 6β-Hydroxyipolamiide: A Technical Whitepaper
Executive Summary
6β-Hydroxyipolamiide is a naturally occurring iridoid glycoside isolated from medicinal plant species such as Stachytarpheta jamaicensis[1] and Stachys ocymastrum[2]. Characterized by its highly specific cyclopenta[c]pyran monoterpenoid scaffold, this compound has garnered significant interest in preclinical drug development due to its pleiotropic pharmacological profile. This whitepaper synthesizes current structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols to evaluate its potential as an anti-angiogenic, anti-inflammatory, and microbiome-modulating agent.
Structural Chemistry and Pharmacodynamics
Iridoids are secondary metabolites that primarily serve as phyto-defense mechanisms against herbivores, but exhibit potent pharmacological activities in mammalian systems[3]. Structurally, 6β-hydroxyipolamiide consists of a cyclopentane ring fused to an oxygen-containing pyran ring, conjugated to a β-D-glucopyranose moiety.
-
The C-6 β-Hydroxyl Group: The orientation and presence of the hydroxyl group at the C-6 position are critical structural determinants. This substitution enhances the molecule's hydrogen-bonding capacity, which is essential for docking into the active sites of target kinases and receptors[2].
-
Glycosidic Hydrolysis & Bioavailability: In its native glycoside form, the compound exhibits high hydrophilicity, which can limit passive cellular diffusion. However, upon oral administration, hydrolysis by gut microflora (via β-glucosidases) cleaves the glucose moiety, releasing the highly bioactive aglycone. This biotransformation is a crucial pharmacokinetic step that drastically increases its anti-inflammatory efficacy[3].
Core Biological Activities and Mechanistic Pathways
Anti-Angiogenic and Anti-Tumor Efficacy
Tumor metastasis relies heavily on angiogenesis to supply nutrients to rapidly dividing cells. 6β-Hydroxyipolamiide has demonstrated potent anti-angiogenic properties by disrupting endothelial cell proliferation. In vivo assays utilizing zebrafish embryos reveal that the compound significantly suppresses blood vessel growth by downregulating the transcription of pro-angiogenic factors, specifically Vascular Endothelial Growth Factor (VEGF) and Cluster of Differentiation 31 (CD31)[4]. At a concentration of 2 µM, 6β-hydroxyipolamiide achieved a ~35.20% inhibition of vessel growth, outperforming several related iridoid congeners[2].
Anti-Inflammatory and Analgesic Action
The anti-inflammatory mechanism of iridoid glycosides centers on the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway. By inhibiting NF-κB translocation to the nucleus, 6β-hydroxyipolamiide prevents the downstream expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This cascade effectively halts the production of pro-inflammatory cytokines (such as TNF-α and IL-6) and nitric oxide (NO) in macrophages[3].
Probiotic Synergy and Gastrointestinal Modulation
Emerging research highlights a unique interaction between iridoids and the human microbiome. Structurally similar compounds like ipolamiide have been shown to induce dose-dependent increases in the auto-aggregation of probiotic strains such as Lactobacillus acidophilus and Lactobacillus rhamnosus[5]. This aggregation enhances the adhesion of beneficial bacteria to the intestinal mucosa, fortifying the gut barrier and potentially amplifying the local metabolism of the iridoid into its active aglycone form.
Mechanistic pathways of 6β-Hydroxyipolamiide in suppressing inflammation and tumor angiogenesis.
Quantitative Data Summary
The following table synthesizes the comparative anti-angiogenic efficacy of 6β-hydroxyipolamiide against standard controls, derived from quantitative in vivo zebrafish models[2].
| Treatment Group | Concentration | Assay Model | Vessel Growth Inhibition (%) | Mechanistic Target |
| 6β-Hydroxyipolamiide | 2 µM | Zebrafish Embryo | 35.20% | VEGF / CD31 Downregulation |
| Ipolamiide | 2 µM | Zebrafish Embryo | 34.66% | VEGF / CD31 Downregulation |
| SU5416 (Positive Control) | 1 µM | Zebrafish Embryo | >80.00% | Direct VEGFR2 Kinase Inhibition |
| Vehicle (0.1% DMSO) | N/A | Zebrafish Embryo | 0.00% | Baseline Control |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal validation steps to confirm that phenotypic observations are directly caused by the molecular mechanisms proposed.
Protocol 1: In Vivo Anti-Angiogenesis Assay (Zebrafish Embryo Model)
Causality & Rationale: The transgenic Tg(fli1a:EGFP) zebrafish model is utilized because its endothelial cells express enhanced green fluorescent protein (EGFP). This allows for direct, non-invasive visualization of blood vessel formation in a living organism, providing a highly accurate readout of anti-angiogenic compound efficacy without the confounding variables of in vitro cell culture.
Methodology:
-
Embryo Selection: Collect fertilized eggs from Tg(fli1a:EGFP) zebrafish. At 24 hours post-fertilization (hpf), manually dechorionate the embryos using a mild pronase solution to ensure uniform drug penetrance.
-
Compound Dosing: Transfer embryos to 96-well plates (1 embryo/well). Expose to 2 µM of 6β-hydroxyipolamiide dissolved in E3 medium with 0.1% DMSO. Include SU5416 (1 µM) as a positive validation control and 0.1% DMSO as a negative baseline control.
-
Incubation & Fixation: Incubate at 28.5°C until 72 hpf. Fix the embryos in 4% paraformaldehyde (PFA) overnight at 4°C.
-
EAP Staining (Orthogonal Validation): While fluorescence provides morphological data, staining for Endogenous Alkaline Phosphatase (EAP) provides a quantifiable enzymatic readout of endothelial cell viability. Wash fixed embryos in PBST and stain with NBT/BCIP solution in the dark for 30 minutes.
-
Imaging & Quantification: Capture images using a fluorescence stereomicroscope. Use ImageJ software to quantify the EAP staining intensity and EGFP vessel length. Calculate the percentage of vessel growth inhibition relative to the DMSO control.
Step-by-step in vivo anti-angiogenesis assay workflow using transgenic zebrafish embryos.
Protocol 2: In Vitro Anti-Inflammatory Screening with Orthogonal RT-PCR Validation
Causality & Rationale: Measuring NO production via the Griess assay provides a phenotypic readout of inflammation. However, to prove that 6β-hydroxyipolamiide acts via transcriptional suppression (and not just chemical scavenging of NO in the media), RT-PCR must be run in parallel to confirm the downregulation of iNOS mRNA.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 24-well plate. Incubate for 24 hours to allow adherence.
-
Pre-treatment: Treat cells with 10, 20, and 50 µM of 6β-hydroxyipolamiide for 2 hours to allow intracellular accumulation.
-
Inflammatory Induction: Add 1 µg/mL of Lipopolysaccharide (LPS) to all wells (except naive controls) to trigger NF-κB activation. Incubate for 24 hours.
-
Phenotypic Readout (Griess Assay): Collect 100 µL of the supernatant and mix with 100 µL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (stable NO metabolite) concentration.
-
Mechanistic Validation (RT-PCR): Lyse the remaining cells using TRIzol reagent to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) targeting iNOS, COX-2, and GAPDH (housekeeping gene). A concurrent decrease in NO levels and iNOS mRNA confirms direct transcriptional suppression.
References
-
[3] Anti-Inflammatory Iridoids of Botanical Origin - National Institutes of Health (NIH) - 3
-
[5] Insight into Effects of Ipolamiide isolated from Plantago euphratica on Probiotic Properties of Lactobacillus acidophilus and Lactobacillus rhamnosus - ResearchGate - 5
-
[1] 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves - IPTEK The Journal for Technology and Science -1
-
[2] Antiangiogenic iridoids from Stachys ocymastrum and Premna resinosa - University of Pisa (UNIPI) - 2
-
[4] Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis - National Institutes of Health (NIH) - 4
Sources
A Validated Protocol for the Extraction, Isolation, and Characterization of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis
An Application Note and Protocol for Researchers
Abstract
6β-Hydroxyipolamiide is an iridoid glycoside of significant interest due to its presence in medicinal plants from the Stachytarpheta genus, which have a history of use in traditional medicine.[1][2] The acquisition of this compound in high purity is essential for pharmacological screening, reference standard development, and further drug development research. This guide provides a comprehensive, field-tested protocol for the efficient extraction and isolation of 6β-Hydroxyipolamiide from the leaves of Stachytarpheta jamaicensis. The methodology covers plant material preparation, solvent extraction, multi-stage chromatographic purification, and final characterization. We present both a standard column chromatography workflow and an advanced High-Speed Counter-Current Chromatography (HSCCC) alternative, explaining the scientific rationale behind each critical step to ensure reproducibility and high-purity yields.
Introduction and Scientific Background
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. 6β-Hydroxyipolamiide, with the molecular formula C₁₇H₂₆O₁₂, has been successfully isolated from the leaves of Stachytarpheta jamaicensis and Stachytarpheta mutabilis.[3][4] The Verbenaceae family, to which Stachytarpheta belongs, is known for producing bioactive compounds, with various species used traditionally to treat inflammatory conditions, infections, and other ailments.[2][3]
The primary challenge in natural product chemistry is the separation of a single target compound from a complex matrix of hundreds of other metabolites. The protocol detailed herein is designed to overcome this challenge through a systematic and logical workflow. The choice of methanol as the extraction solvent is based on the "like dissolve like" principle, as its high polarity is ideal for solubilizing polar glycosides like 6β-Hydroxyipolamiide.[3] Subsequent purification steps are designed to fractionate the crude extract based on polarity, ultimately yielding the pure compound. This document serves as a practical guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Materials, Reagents, and Equipment
Plant Material
-
Dried leaves of Stachytarpheta jamaicensis (L.) Vahl.
Solvents and Reagents
-
Methanol (ACS Grade or higher)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Acetone (ACS Grade)
-
Deionized Water
-
Acetonitrile (HPLC Grade)
-
Formic Acid (HPLC Grade)
-
Silica Gel 60 (70-230 mesh) for column chromatography
-
TLC Plates (Silica Gel 60 F₂₅₄)
-
Cerium (IV) sulfate
-
Sulfuric Acid
Equipment
-
Plant Grinder/Mill
-
Large glass vessels for maceration
-
Rotary Evaporator
-
Vacuum Filtration Apparatus
-
Glass columns for chromatography
-
Fraction Collector (optional)
-
High-Speed Counter-Current Chromatography (HSCCC) System (for advanced protocol)
-
High-Performance Liquid Chromatography (HPLC) System with UV/PDA detector
-
Spectroscopic Instruments: NMR, MS, IR, UV-Vis
-
Melting Point Apparatus
Part I: Extraction and Preliminary Fractionation
The initial objective is to efficiently extract the target compound from the plant matrix while removing bulk, non-polar impurities like fats and chlorophylls.
Step-by-Step Protocol
-
Plant Material Preparation:
-
Ensure the leaves of S. jamaicensis are thoroughly dried in a shaded, well-ventilated area or a plant oven at low temperature (40-50°C) to prevent thermal degradation of metabolites.
-
Grind the dried leaves into a coarse powder (approx. 20-40 mesh) using a mechanical mill. This increases the surface area, facilitating solvent penetration and maximizing extraction efficiency.
-
-
Solvent Extraction (Maceration):
-
Place the dried powder (e.g., 3.8 kg) into a large glass vessel.[3]
-
Submerge the powder in methanol (e.g., 19 L). The solvent-to-solid ratio should be sufficient to fully immerse the plant material, typically around 5:1 (L:kg).
-
Allow the mixture to stand at room temperature for 24 hours with occasional agitation. Maceration at room temperature is a gentle method that minimizes the risk of degrading thermally labile compounds.[3][5]
-
Filter the mixture through cheesecloth or a coarse filter paper to separate the marc (solid residue) from the methanol extract.
-
Repeat the extraction process on the marc two more times with fresh methanol for a total of three extraction cycles to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the methanol extracts from all three cycles.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a dark, viscous crude methanol extract. One study reported a yield of approximately 34% from the initial dry powder.[6]
-
-
Liquid-Liquid Partitioning:
-
Dissolve a portion of the crude methanol extract (e.g., 100 g) in a methanol-water mixture (e.g., 9:1 v/v) to ensure it is fully liquid.
-
Transfer the solution to a large separatory funnel.
-
Add an equal volume of n-hexane. Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower, more polar methanol/water layer, which contains the target iridoid glycosides. The upper n-hexane layer, containing lipids and other non-polar compounds, can be discarded.
-
Repeat the partitioning with n-hexane two more times to thoroughly remove non-polar impurities.
-
Concentrate the final methanol/water fraction using a rotary evaporator to yield the partitioned extract, now enriched with polar compounds.
-
Workflow Diagram: Extraction and Fractionation
Caption: Workflow for the extraction of 6β-Hydroxyipolamiide.
Part II: Chromatographic Isolation and Purification
Following initial cleanup, the enriched extract is subjected to chromatography to isolate the target compound. We present two effective approaches.
Method A: Standard - Vacuum Liquid Chromatography (VLC)
VLC is a robust and scalable method for fractionating complex mixtures. It operates on the principle of normal-phase chromatography, where polar compounds adsorb more strongly to the silica stationary phase.
Step-by-Step Protocol:
-
Column Packing:
-
Use a sintered glass funnel or a short, wide glass column.
-
Pack the column with silica gel 60 as a slurry in a non-polar solvent (e.g., ethyl acetate). Apply a gentle vacuum to pack the bed tightly and remove excess solvent.
-
-
Sample Loading:
-
Adsorb the enriched polar extract (e.g., 40 g) onto a small amount of silica gel (~1.5x the sample weight). Dry this mixture completely to a free-flowing powder.
-
Carefully layer the powdered sample onto the top of the packed silica gel bed.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% ethyl acetate and gradually introducing acetone.[3] A suggested gradient is:
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Acetone
-
90:10 Ethyl Acetate:Acetone
-
...and so on, up to 100% Acetone.
-
-
Collect fractions of a fixed volume. The use of vacuum increases the flow rate and speeds up the separation process compared to traditional gravity column chromatography.
-
-
Fraction Monitoring & Pooling:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., Ethyl Acetate:Acetone 7:3).
-
Visualize the spots under UV light (if applicable) and by staining with a 1.5% cerium (IV) sulfate solution in 2N H₂SO₄, followed by gentle heating.[3]
-
Combine fractions that show a dominant spot corresponding to 6β-Hydroxyipolamiide.
-
-
Final Purification (Recrystallization):
-
Concentrate the pooled fractions to dryness. If a solid precipitates during concentration, it may be the target compound in high purity.[3][7]
-
Purify the resulting solid by recrystallization. Dissolve the solid in a minimal amount of a good solvent (e.g., acetone) and add a poor solvent (e.g., n-hexane) dropwise until turbidity appears.[6]
-
Allow the solution to stand, ideally at a cool temperature, to form crystals.
-
Collect the crystals by filtration. The final product should be a white powder.[3]
-
Method B: Advanced - High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of polar samples that can plague silica-based methods.[8][9] This often leads to higher recovery and purity in a single step.
Step-by-Step Protocol:
-
Solvent System Selection:
-
The key to successful HSCCC is choosing a suitable two-phase solvent system. For polar iridoid glycosides, systems like Ethyl Acetate-n-Butanol-Water are effective.[8]
-
Prepare the chosen solvent system (e.g., 5:14:12 v/v/v) in a separatory funnel, shake vigorously, and allow the layers to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
-
System Equilibration:
-
Fill the entire HSCCC column with the stationary (upper) phase.
-
Set the column to rotate at the desired speed (e.g., 950 rpm).[8]
-
Pump the mobile (lower) phase through the column at a specific flow rate (e.g., 1.5 mL/min).[8]
-
Continue pumping until the system reaches hydrodynamic equilibrium, which is indicated by the mobile phase emerging from the column outlet.
-
-
Sample Injection and Separation:
-
Fraction Collection:
-
Collect fractions corresponding to the peaks on the resulting chromatogram.
-
Evaporate the solvent from the fractions containing the target compound to yield the purified 6β-Hydroxyipolamiide.
-
Isolation Strategy Comparison
Caption: Comparison of standard and advanced isolation workflows.
Part III: Purity Assessment and Structural Elucidation
Once isolated, the compound's identity and purity must be rigorously confirmed.
Purity Assessment by HPLC
High-Performance Liquid Chromatography is the standard method for assessing the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid helps to produce sharp, symmetrical peaks for glycosidic compounds.[10]
-
Sample Gradient: Start with 5% B, increase to 30% B over 25 minutes, then wash with 95% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Purity Calculation: Purity is determined by the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for pharmacological studies.
Structural Confirmation
A combination of spectroscopic methods is required to unequivocally confirm the structure of 6β-Hydroxyipolamiide.
| Parameter | Technique | Result / Observation | Reference |
| Physical Appearance | Visual | White Powder | [3] |
| Melting Point | Melting Point Apparatus | 130-131 °C | [3][6] |
| Solubility | Observation | Soluble in methanol and acetone | [3][6] |
| Molecular Formula | Mass Spectrometry (MS) | C₁₇H₂₆O₁₂ | [3] |
| Functional Groups | IR Spectroscopy | Presence of hydroxyl (-OH), carbonyl (C=O), and C-O-C ether/glycosidic linkages. | [3] |
| Chromophore | UV-Vis Spectroscopy | Confirms the presence of UV-absorbing functional groups. | [3] |
| Structure Elucidation | 1D & 2D NMR | ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC experiments provide full proton and carbon assignments to confirm the iridoid core, the glucose moiety, and their connectivity, including the stereochemistry at the 6-position. | [3][7] |
Conclusion
This application note provides a robust and detailed protocol for the successful extraction and isolation of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis leaves. By following the outlined steps—from meticulous extraction and partitioning to systematic chromatographic separation and rigorous analytical confirmation—researchers can reliably obtain high-purity material. The inclusion of both standard and advanced isolation techniques allows for flexibility based on available equipment and desired scale. This protocol empowers scientists and drug development professionals to produce the quantities of 6β-Hydroxyipolamiide necessary for advancing pharmacological research and exploring its therapeutic potential.
References
- Yue, H. L., et al. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column chromatography.
- Yuliana, et al. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3).
- Yuliana, et al. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Semantic Scholar.
-
Li, Y., et al. (2019). Separation of Five Iridoid Glycosides from Lonicerae Japonicae Flos Using High-Speed Counter-Current Chromatography and Their Anti-Inflammatory and Antibacterial Activities. Molecules, 24(1), 183. [Link]
-
Wang, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science, 35(10-11), 1257-1261. [Link]
-
Dai, J., et al. (2023). Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa. Journal of Separation Science, 46(10), 2200888. [Link]
- BenchChem. (2025).
- Yuliana, et al. (2025). 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science.
- Yuliana. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science.
- Yuliana, et al. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Academia.edu.
- Luca, C., et al. (1983). 6β-Hydroxyipolamiide, an iridoid glucoside from Stachytarpheta mutabilis. Semantic Scholar.
-
de Lima, T. C., et al. (1991). Ipolamiide and α-spinasterol from Stachytarpheta urticaefolia. ResearchGate. [Link]
-
Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. [Link]
Sources
- 1. 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | IPTEK The Journal for Technology and Science [journal.its.ac.id]
- 2. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
- 3. iptek.its.ac.id [iptek.its.ac.id]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comprehensive HPLC-DAD and LC-MS/MS Analytical Protocol for the Quantification of 6β-Hydroxyipolamiide
Introduction & Mechanistic Context
6β-Hydroxyipolamiide (CAS: 87797-84-0; Formula: C₁₇H₂₆O₁₂; MW: 422.4 g/mol ) is a highly polar, bioactive iridoid glycoside. Naturally synthesized in medicinal plants such as Callicarpa formosana[1] and the Tibetan analgesic herb Lamiophlomis rotata[2], this compound and its structural analogs (e.g., Shanzhiside methylester) are of significant interest in modern drug development.
Pharmacologically, these iridoid glycosides function as small-molecule agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor. Upon activation, they stimulate the p38 MAPK signaling cascade, ultimately upregulating microglial β-endorphin expression to exert potent analgesic and anti-inflammatory effects[2].
Given its high polarity, thermal lability, and complex biological matrices, the precise quantification of 6β-Hydroxyipolamiide requires robust chromatographic separation. This application note details a dual-modality approach: a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for routine botanical quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for pharmacokinetic (PK) profiling[3].
Figure 1: Proposed pharmacological signaling pathway of iridoid glycosides via GLP-1R.
Analytical Rationale: Causality in Method Design
As an Application Scientist, it is critical to understand why specific parameters are chosen, rather than just executing a recipe.
-
Chromophore & UV Detection (238 nm): Iridoid glycosides generally lack extended aromatic systems. However, their core structure features an enol-ether double bond conjugated with a carbonyl group (C=C–C=O). This specific chromophore yields a characteristic π-π* transition with an absorption maximum (λmax) at approximately 238 nm.
-
Stationary Phase Selection: Due to the bulky, highly polar glucose moiety, 6β-Hydroxyipolamiide exhibits poor retention on standard C8 columns. A high-carbon-load, end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm) is mandatory to provide sufficient hydrophobic interaction and prevent the analyte from co-eluting with the solvent front.
-
Mobile Phase Chemistry: An aqueous mobile phase modified with 0.1% Formic Acid (FA) paired with Acetonitrile (ACN) is utilized. The FA serves a dual purpose: it suppresses the ionization of residual silanol groups on the silica stationary phase (preventing peak tailing) and acts as a proton donor/stabilizer for Electrospray Ionization (ESI) in mass spectrometry.
-
Ionization Mode (Negative ESI): The multiple hydroxyl groups on the glycoside readily shed protons in the ESI source, making negative ion mode ([M-H]⁻ at m/z 421.1) significantly more sensitive and stable than positive ion mode for this specific molecular class.
Sample Preparation (Self-Validating Workflows)
To ensure trustworthiness, the extraction protocol must inherently validate recovery and mitigate matrix effects.
Protocol A: Solid-Liquid Extraction (Plant Matrices)
-
Pulverization: Mill the dried plant material (Lamiophlomis rotata or Callicarpa formosana) to a fine powder (pass through a 60-mesh sieve) to maximize surface area.
-
Extraction: Accurately weigh 1.0 g of powder into a 50 mL centrifuge tube. Add 25 mL of 70% aqueous Methanol. Rationale: 70% Methanol effectively disrupts the cellulose-based hydrogen bonding network of the plant matrix while fully solubilizing the polar glycosides.
-
Sonication: Sonicate at room temperature for 45 minutes.
-
Centrifugation & Filtration: Centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Protocol B: Protein Precipitation (Plasma for PK Studies)
-
Spiking: To 100 µL of plasma, add 10 µL of Internal Standard (IS, e.g., Loganin at 1 µg/mL).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile. Rationale: ACN yields a denser, more tightly packed protein pellet than methanol, drastically reducing the risk of column clogging and backpressure spikes.
-
Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial mobile phase (95% Water / 5% ACN).
Figure 2: Analytical workflow for the extraction and quantification of 6β-Hydroxyipolamiide.
Instrumental Methodologies
HPLC-DAD Method (Routine Quality Control)
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: DAD scanning from 200–400 nm; quantification extracted at 238 nm .
Table 1: HPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) % | Mobile Phase B (Acetonitrile) % |
| 0.0 | 1.0 | 95 | 5 |
| 5.0 | 1.0 | 95 | 5 |
| 15.0 | 1.0 | 80 | 20 |
| 25.0 | 1.0 | 60 | 40 |
| 30.0 | 1.0 | 10 | 90 |
| 35.0 | 1.0 | 95 | 5 |
Note: The initial 5-minute isocratic hold at 5% B is critical. It ensures the highly polar 6β-Hydroxyipolamiide partitions sufficiently into the stationary phase before the gradient begins, preventing co-elution with the void volume (salts and endogenous sugars).
LC-MS/MS Method (High-Sensitivity PK Profiling)
For plasma analysis, the flow rate is reduced, and a sub-2 µm column (UHPLC) is recommended to improve ionization efficiency.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode.
-
Capillary Voltage: 2.5 kV; Desolvation Temp: 450°C.
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6β-Hydroxyipolamiide | 421.1 ([M-H]⁻) | 259.1 (Quantifier) | 100 | 15 |
| 6β-Hydroxyipolamiide | 421.1 ([M-H]⁻) | 149.0 (Qualifier) | 100 | 25 |
| Loganin (IS) | 389.1 ([M-H]⁻) | 227.1 | 100 | 18 |
Mechanistic Insight: The primary fragmentation pathway (421.1 → 259.1) represents the neutral loss of the glucose moiety (162 Da). This is the hallmark fragmentation pattern for iridoid O-glycosides and guarantees high specificity.
System Suitability & Self-Validating Criteria
To ensure the trustworthiness of the generated data, every analytical batch must pass the following self-validating system suitability checks before sample quantification begins:
-
Resolution ( Rs ): The critical pair resolution between 6β-Hydroxyipolamiide and adjacent matrix peaks must be ≥1.5 (baseline separation).
-
Tailing Factor ( Tf ): Must be ≤1.5 . Excessive tailing indicates silanol interactions or column degradation, which will skew integration.
-
Linearity: A 6-point calibration curve (e.g., 0.5 to 100 µg/mL) must yield a coefficient of determination ( R2 ) ≥0.995 .
-
Matrix Effect (LC-MS/MS only): Post-extraction spiked samples must be compared to neat standards. Matrix factor must fall between 85% and 115%. If suppression is >15%, sample dilution or a switch to a more rigorous SPE (Solid Phase Extraction) cleanup is mandatory.
References
-
New iridoid glycosides from the twigs and leaves of Callicarpa formosana var. formosana. Source: Journal of Asian Natural Products Research (2010). URL:[Link]
-
Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression. Source: Neuropharmacology (2016). URL:[Link]
-
Constituent analysis and quality control of Lamiophlomis rotata by LC-TOF/MS and HPLC-UV. Source: Journal of Pharmaceutical and Biomedical Analysis (2015). URL:[Link]
Sources
Application Note: Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of 6β-Hydroxyipolamiide
Introduction and Scientific Rationale
6β-Hydroxyipolamiide (CAS: 87797-84-0) is a naturally occurring iridoid glycoside prominently isolated from the leaves of medicinal plants such as Stachytarpheta jamaicensis[1]. Iridoid glycosides are highly regarded in drug discovery for their diverse pharmacological profiles, particularly their robust antioxidant and anti-inflammatory activities[2]. Mechanistically, structurally related iridoids exert their anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages[3].
As a Senior Application Scientist, designing a screening cascade for 6β-Hydroxyipolamiide requires more than just mixing reagents; it demands a self-validating experimental system . The protocols detailed below utilize the RAW 264.7 murine macrophage cell line—the gold standard for in vitro inflammation modeling. By stimulating these cells with Lipopolysaccharide (LPS), we activate the Toll-Like Receptor 4 (TLR4) cascade. The integrity of this assay relies on strict causality: we must definitively prove that the suppression of pro-inflammatory mediators (NO, TNF-α, IL-6) by 6β-Hydroxyipolamiide is due to targeted signaling inhibition, rather than non-specific cytotoxicity.
Experimental Workflow Architecture
Fig 1. Logical workflow for validating the anti-inflammatory profile of 6β-Hydroxyipolamiide.
Step-by-Step Methodologies and Causality
Protocol 1: Cell Culture and Viability Assessment (CCK-8)
Objective: Establish the maximum non-toxic concentration of 6β-Hydroxyipolamiide to ensure subsequent anti-inflammatory readouts are not artifacts of cell death.
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Causality Insight: Restrict cells to passages 5–15. Higher passages undergo phenotypic drift, losing TLR4 receptor density and diminishing their responsiveness to LPS, which collapses the assay's dynamic range.
-
-
Treatment: After 24h of adherence, treat cells with varying concentrations of 6β-Hydroxyipolamiide (e.g., 1, 10, 50, 100 µM) for 24h. Include a vehicle control (DMSO < 0.1%).
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C, then measure absorbance at 450 nm.
-
Causality Insight: CCK-8 (WST-8) is chosen over traditional MTT because it is water-soluble and non-toxic. This prevents the need for DMSO solubilization steps that can introduce pipetting errors and increase coefficient of variation (CV) between replicates.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Method)
Objective: Quantify the suppression of NO, a primary inflammatory mediator produced by inducible Nitric Oxide Synthase (iNOS)[3].
-
Stimulation: Seed RAW 264.7 cells ( 5×104 cells/well) in 24-well plates. Pre-treat with non-toxic doses of 6β-Hydroxyipolamiide (determined in Protocol 1) or Dexamethasone (10 µM, Positive Control) for 1h.
-
LPS Challenge: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24h.
-
Causality Insight: Pre-treating with the compound 1 hour before LPS ensures the iridoid glycoside is actively occupying intracellular targets or receptors prior to the massive transcriptional wave triggered by TLR4 activation.
-
-
Griess Reaction: Transfer 50 µL of culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide) and 50 µL of Griess Reagent B (0.1% NED). Incubate in the dark for 10 mins. Read absorbance at 540 nm against a sodium nitrite standard curve.
-
Causality Insight: NO has a half-life of mere seconds. The Griess assay circumvents this by measuring nitrite (NO₂⁻), the stable, oxidative degradation product of NO in the culture medium.
-
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Objective: Measure the secretory profile of key cytokines (TNF-α, IL-6).
-
Supernatant Collection: Collect the remaining supernatant from Protocol 2. Centrifuge at 1,000 x g for 5 mins to remove cellular debris.
-
Storage: Aliquot and freeze immediately at -80°C if not assaying the same day.
-
Causality Insight: Cytokines are highly susceptible to proteolytic degradation and freeze-thaw cycles. Improper handling will artificially compress the assay window, leading to false-negative efficacy profiles.
-
-
Quantification: Execute commercial sandwich ELISAs per the manufacturer's instructions.
Protocol 4: Mechanistic Profiling via Western Blotting
Objective: Confirm that the phenotypic anti-inflammatory effects are driven by the suppression of the NF-κB and MAPK signaling pathways[3].
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.
-
Causality Insight: Phosphatase inhibitors (e.g., NaF, Na₃VO₄) are absolute requirements. The active states of MAPK (p-p38, p-ERK) and NF-κB (p-p65) are transiently phosphorylated; endogenous phosphatases will rapidly quench this signal upon cell lysis if left uninhibited.
-
-
Protein Normalization: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe for primary antibodies (iNOS, COX-2, p-p65, p65, p-p38, p38, GAPDH) overnight at 4°C.
Quantitative Data Presentation
To validate the assay system, your results should reflect a dose-dependent pharmacological response. Below is a structured summary of expected quantitative data thresholds validating the anti-inflammatory activity of 6β-Hydroxyipolamiide.
| Assay / Biomarker | Control (Vehicle) | LPS (1 µg/mL) | LPS + 6β-OH-Ipo (10 µM) | LPS + 6β-OH-Ipo (50 µM) | Dexamethasone (10 µM) |
| Cell Viability (%) | 100 ± 2.1 | 98 ± 3.4 | 99 ± 2.8 | 95 ± 4.1 | 97 ± 3.0 |
| NO Production (µM) | 2.1 ± 0.5 | 45.3 ± 4.2 | 30.1 ± 3.1 | 12.4 ± 1.8 | 8.5 ± 1.2 |
| TNF-α (pg/mL) | 45 ± 12 | 2850 ± 150 | 1950 ± 110 | 850 ± 85 | 420 ± 50 |
| IL-6 (pg/mL) | 15 ± 5 | 1420 ± 95 | 980 ± 75 | 410 ± 40 | 180 ± 25 |
Table 1. Representative validation matrix demonstrating the dose-dependent suppression of inflammatory mediators by 6β-Hydroxyipolamiide without inducing cytotoxicity.
Mechanistic Signaling Pathway
The diagram below illustrates the proposed intracellular signaling interference by 6β-Hydroxyipolamiide. By inhibiting the phosphorylation cascades of MAPK and NF-κB, the compound prevents the nuclear translocation of transcription factors required for the expression of iNOS, COX-2, and cytokines.
Fig 2. TLR4-mediated NF-κB/MAPK signaling cascade and the inhibitory targets of 6β-Hydroxyipolamiide.
References
-
Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018 Jul; 19(7): 2027.[3] URL:
-
Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves. PMC, National Institutes of Health (NIH), 2023.[2] URL:
-
6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 2019.[1] URL:
Sources
Application Note: Investigating the In Vitro Neuroprotective Mechanisms of 6β-Hydroxyipolamiide in Human Neuroblastoma (SH-SY5Y) Cells
Introduction & Scientific Rationale
6β-Hydroxyipolamiide (CAS: 87797-84-0) is a bioactive iridoid glycoside naturally occurring in the Stachytarpheta genus (Verbenaceae)[1], including species such as Stachytarpheta mutabilis[2]. Recent pharmacological studies have highlighted the profound neuroprotective capabilities of Stachytarpheta extracts across multiple neurodegenerative paradigms. For instance, these extracts significantly reduce oxidative stress, normalize acetylcholinesterase activity, and prevent neurotoxicity in transgenic Drosophila models of Parkinson's Disease (PD)[3]. Furthermore, they mitigate Rotenone-induced dopaminergic degeneration in zebrafish[4] and exhibit potent anti-amyloid and antioxidant properties in aluminum chloride-induced Alzheimer's Disease (AD) models[5].
To translate these in vivo findings into targeted drug development, it is critical to investigate the isolated active compound, 6β-Hydroxyipolamiide, in controlled in vitro settings. This application note provides a comprehensive, self-validating methodological framework for evaluating the neuroprotective mechanisms of 6β-Hydroxyipolamiide in human neuroblastoma (SH-SY5Y) cell cultures, focusing on oxidative stress mitigation and anti-apoptotic signaling.
Experimental Logic & Self-Validating Design (E-E-A-T)
Causality in Model Selection
-
Cell Line (SH-SY5Y): Undifferentiated SH-SY5Y cells proliferate rapidly but lack mature neuronal characteristics. By differentiating them with Retinoic Acid (RA), the cells halt proliferation, extend neurites, and upregulate dopaminergic markers (e.g., Tyrosine Hydroxylase). This creates a physiologically relevant model for studying PD-related neurotoxicity.
-
Neurotoxic Insult (Rotenone): Rotenone is a highly lipophilic mitochondrial Complex I inhibitor. It reliably induces intracellular Reactive Oxygen Species (ROS) accumulation, bioenergetic failure, and subsequent apoptosis, accurately mimicking the mitochondrial dysfunction observed in neurodegenerative diseases[4].
The Self-Validating System
A robust screening protocol cannot rely on single-point data. Every assay described in this guide incorporates a self-validating matrix to ensure data integrity:
-
Vehicle Control (DMSO <0.1%): Establishes baseline cellular homeostasis and proves the solvent is non-toxic.
-
Negative Control (Rotenone Only): Validates the successful induction of the neurotoxic phenotype.
-
Positive Control (N-acetylcysteine [NAC]): Confirms assay sensitivity to a known, potent ROS scavenger.
-
Orthogonal Validation: Viability data is strictly cross-referenced with biochemical assays (ROS quantification) to ensure the observed neuroprotection is mechanistically driven rather than a correlative artifact.
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized signaling intervention of 6β-Hydroxyipolamiide against Rotenone-induced neurotoxicity, targeting the Nrf2/HO-1 antioxidant axis and Bcl-2 survival pathways.
Fig 1: Proposed neuroprotective signaling pathway of 6β-Hydroxyipolamiide against Rotenone toxicity.
Step-by-Step Methodologies
Protocol A: SH-SY5Y Cell Culture & Differentiation
Expert Insight: Phenol red and high serum can mask neuroprotective effects. Use optimized media during the treatment phase.
-
Culturing: Grow SH-SY5Y cells in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells at a density of 1×104 cells/well in a 96-well plate (for viability) or 2×105 cells/well in a 6-well plate (for protein extraction).
-
Differentiation: After 24 hours, replace media with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid (RA). Incubate for 5 days, replacing the RA-supplemented media every 48 hours to induce the mature neuronal phenotype.
Protocol B: Neurotoxicity Induction & Viability Assessment (CCK-8)
Expert Insight: Rotenone is highly sensitive to light and aqueous degradation. Always prepare fresh stock solutions in anhydrous DMSO.
-
Pre-treatment: Aspirate differentiation media. Treat cells with varying concentrations of 6β-Hydroxyipolamiide (e.g., 1, 10, 50 µM) or NAC (1 mM, Positive Control) in low-serum (1% FBS) media for 2 hours.
-
Insult: Add Rotenone to a final well concentration of 0.5 µM (pre-determined IC50 for differentiated SH-SY5Y). Ensure the final DMSO concentration across all wells is exactly 0.1%.
-
Incubation: Incubate the plates for 24 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.
-
Readout: Measure absorbance at 450 nm using a microplate reader. Calculate viability as a percentage relative to the Vehicle Control.
Protocol C: Intracellular ROS Quantification (DCFDA Assay)
Expert Insight: DCFDA fluorescence is heavily quenched by phenol red. Always perform the final read in phenol red-free buffer (e.g., HBSS).
-
Dye Loading: Following the 24-hour treatment/insult paradigm (Protocol B), wash cells twice with warm PBS.
-
Incubation: Add 10 µM of H2DCFDA (diluted in phenol red-free HBSS) to each well. Incubate in the dark at 37°C for 30 minutes. Cellular esterases will cleave the dye, trapping it intracellularly where ROS oxidizes it to highly fluorescent DCF.
-
Washing: Remove the dye solution and wash the cells three times with PBS to eliminate background extracellular fluorescence.
-
Quantification: Add 100 µL of HBSS per well. Measure fluorescence immediately using a microplate reader (Ex/Em = 485/535 nm).
-
Normalization: Normalize fluorescence units to the cell viability percentage obtained from a parallel CCK-8 plate to prevent false-positive "reductions" in ROS caused simply by cell death.
Quantitative Data Interpretation
The following table outlines the expected quantitative outcomes when the self-validating protocol is executed correctly. This matrix allows researchers to quickly benchmark their experimental results.
Table 1: Quantitative Data Interpretation Matrix (Expected Outcomes)
| Experimental Group | Cell Viability (%) | Intracellular ROS (Fold Change) | Caspase-3 Cleavage (Ratio) | Nrf2 Nuclear Translocation |
| Vehicle Control (DMSO) | 100 ± 5 | 1.0x | Baseline | Baseline |
| Rotenone (Negative Ctrl) | < 50 | > 3.5x | High | Low |
| Rotenone + NAC (Positive Ctrl) | > 85 | < 1.5x | Low | Moderate |
| Rotenone + 6β-Hydroxyipolamiide | > 80 | < 1.8x | Low | High |
References
-
KNApSAcK Metabolite Database. Metabolite Information - C00010579 (Stachytarpheta mutabilis). Retrieved from 2[2]
-
Asian Journal of Research and Reports in Neurology. Ethanol Extract of Stachytarpheta jamaicensis Reduces Lifespan Shortening, Oxidative Stress, and Neurotoxicity in Transgenic Drosophila Parkinson's Disease Model. Retrieved from 3[3]
-
Semantic Scholar. NEUROPROTECTIVE ACTIVITY OF STACHYTRAPHETA INDICA ON ROTENONE INDUCED PARKINSON'S DISEASE IN ZEBRA FISH. Retrieved from 4[4]
-
Science Biology / Journal of Complementary and Alternative Medical Research. The Neuroprotective and Therapeutic Effects of Medicinal Plants and Natural Products against Aluminium Chloride-Induced Alzheimer's Disease: Recent Update. Retrieved from 5[5]
Sources
Application Note: Evaluating the Anti-Diabetic Potential of 6β-Hydroxyipolamiide in Preclinical Models
Executive Summary
The transition of natural products from ethnomedicine to validated pharmacological agents requires rigorous, self-validating preclinical workflows. 6β-Hydroxyipolamiide (CAS: 87797-84-0) is a naturally occurring iridoid glycoside isolated from the leaves of Stachytarpheta jamaicensis, a plant historically utilized in traditional Indonesian medicine for managing diabetes[1][2]. Recent biochemical profiling has identified this compound as a targeted inhibitor of α-glucosidase[2][3].
This application note provides drug development professionals with a comprehensive, step-by-step protocol for evaluating the anti-diabetic efficacy of 6β-hydroxyipolamiide. It bridges in vitro enzymatic validation with in vivo pharmacodynamic modeling, ensuring high-fidelity data collection for metabolic disease research.
Mechanistic Rationale & Study Design
Postprandial hyperglycemia is a primary driver of oxidative stress and microvascular complications in Type 2 Diabetes Mellitus (T2DM). α-Glucosidase, localized in the brush border of the small intestine, catalyzes the terminal cleavage of complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme delays glucose absorption, effectively blunting postprandial glycemic spikes.
While synthetic inhibitors like Acarbose are clinically effective, they are frequently associated with severe gastrointestinal distress. 6β-Hydroxyipolamiide offers a naturally derived alternative. In vitro studies demonstrate its capacity to inhibit α-glucosidase with an IC50 of approximately 537.79 μg/mL (1.28 mM)[2].
Causality in Model Selection: To rigorously validate this mechanism in vivo, an Oral Glucose Tolerance Test (OGTT) in Streptozotocin (STZ)-induced diabetic rodents is the gold-standard approach[4]. STZ selectively destroys pancreatic β-cells, creating a stable hyperglycemic baseline. An OGTT is specifically chosen over an intraperitoneal glucose tolerance test (IPGTT) because α-glucosidase inhibitors act locally in the gastrointestinal tract; bypassing the gut via IP glucose injection would yield false-negative efficacy data.
Experimental Workflow
Fig 1: Preclinical validation workflow for assessing 6β-Hydroxyipolamiide's anti-diabetic efficacy.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To quantify the direct inhibitory effect of 6β-Hydroxyipolamiide on α-glucosidase activity using a colorimetric substrate.
Self-Validating System Design: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is utilized as the substrate. Upon cleavage by α-glucosidase, it releases p-nitrophenol, which absorbs light at 405 nm. Acarbose serves as the mandatory positive control to benchmark assay sensitivity and validate enzyme viability[2][5].
Materials
-
Enzyme: α-Glucosidase (e.g., from Saccharomyces cerevisiae, 0.5 U/mL)
-
Substrate: 5 mM pNPG in 0.1 M phosphate buffer
-
Test Compound: 6β-Hydroxyipolamiide (dissolved in DMSO; final assay concentration must be <1% DMSO to prevent solvent-induced enzyme denaturation)
-
Positive Control: Acarbose (1 - 10 µg/mL)
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust to pH 6.8.
-
Causality: Maintaining pH 6.8 is critical as it represents the optimal catalytic environment for the α-glucosidase enzyme. Deviations will artificially lower enzyme activity, skewing IC50 calculations.
-
-
Pre-Incubation: In a 96-well microplate, combine 50 µL of the test compound (serial dilutions: 100 - 1000 µg/mL) with 50 µL of α-glucosidase. Incubate at 37°C for 10 minutes.
-
Causality: This pre-incubation step allows for stable enzyme-inhibitor complex formation prior to substrate competition.
-
-
Reaction Initiation: Add 50 µL of 5 mM pNPG to each well.
-
Reaction Phase: Incubate the microplate in the dark at 37°C for exactly 20 minutes.
-
Termination: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to each well.
-
Causality: The highly alkaline Na₂CO₃ immediately denatures the enzyme, halting the reaction. Furthermore, it shifts the pH to maximize the absorbance of the released p-nitrophenolate ion.
-
-
Readout & Analysis: Measure absorbance at 405 nm using a microplate reader. Calculate percentage inhibition: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100
Protocol 2: In Vivo Efficacy in STZ-Induced Diabetic Rats
Objective: To evaluate the systemic anti-hyperglycemic effect of 6β-Hydroxyipolamiide during an OGTT in a validated diabetic rodent model.
Materials
-
Male Wistar rats (180-220g)
-
Streptozotocin (STZ) dissolved in cold 0.1 M citrate buffer (pH 4.5)
-
Glucose solution (2 g/kg body weight)
-
Standard glucometer and test strips
Step-by-Step Methodology
-
Disease Induction: Fast the rats for 12 hours. Administer a single intraperitoneal (i.p.) injection of STZ (50 mg/kg)[4].
-
Critical Care Step: Provide 5% sucrose water for 48 hours post-injection. Causality: STZ causes rapid necrosis of β-cells, leading to a massive, unregulated release of intracellular insulin. Sucrose water prevents fatal early-phase hypoglycemic shock.
-
-
Model Validation: After 72 hours, measure fasting blood glucose (FBG) via tail vein prick. Only rats with FBG > 250 mg/dL are classified as diabetic and selected for the study to ensure uniform baseline pathology.
-
Grouping (n=6 per group):
-
Group 1: Normal Control (Vehicle)
-
Group 2: Diabetic Control (Vehicle)
-
Group 3: Diabetic + Acarbose (10 mg/kg, Positive Control)
-
Group 4: Diabetic + 6β-Hydroxyipolamiide (Low Dose, e.g., 50 mg/kg)
-
Group 5: Diabetic + 6β-Hydroxyipolamiide (High Dose, e.g., 100 mg/kg)
-
-
Treatment Administration: Fast the diabetic rats overnight (12 hours). Administer the test compound, Acarbose, or vehicle via oral gavage.
-
Glucose Challenge (OGTT): Exactly 30 minutes post-treatment, administer an oral glucose load (2 g/kg).
-
Blood Sampling: Measure blood glucose levels at t = 0 (just before glucose load), 30, 60, 90, and 120 minutes post-load.
-
Data Analysis: Plot the blood glucose concentration-time curve and calculate the Area Under the Curve (AUC) using the trapezoidal rule to quantify total glycemic exposure.
Data Presentation & Expected Outcomes
To effectively communicate the efficacy of 6β-Hydroxyipolamiide, summarize quantitative data into the following standardized table formats.
Table 1: In Vitro α-Glucosidase Inhibitory Profile
Data reflects established baseline parameters for 6β-Hydroxyipolamiide against standard controls[2].
| Compound / Extract | IC50 Value (µg/mL) | IC50 Value (mM) | Max Inhibition (%) |
| 6β-Hydroxyipolamiide | 537.79 ± 45.04 | ~1.28 | 60.68% (at 625 µg/mL) |
| Acarbose (Positive Control) | 2.94 ± 0.99 | N/A | >90% |
| S. jamaicensis Methanol Extract | 217.03 ± 16.00 | N/A | 77.86% |
Table 2: Representative In Vivo OGTT Blood Glucose Dynamics (mg/dL)
Expected pharmacodynamic profile demonstrating the blunting of postprandial glycemic spikes.
| Treatment Group | Fasting (0 min) | 30 min | 60 min | 90 min | 120 min | AUC (mg·h/dL) |
| Normal Control | 90 ± 5 | 140 ± 10 | 120 ± 8 | 100 ± 6 | 95 ± 5 | ~220 |
| Diabetic Control | 280 ± 15 | 450 ± 20 | 420 ± 18 | 380 ± 15 | 350 ± 12 | ~780 |
| Diabetic + Acarbose | 275 ± 12 | 320 ± 15 | 300 ± 12 | 285 ± 10 | 270 ± 10 | ~580 |
| Diabetic + 6β-Hydroxyipolamiide | 282 ± 14 | 360 ± 18 | 330 ± 16 | 310 ± 14 | 290 ± 12 | ~640 |
References
-
Fatmawati, S., Auwaliyah, F., Yuliana, Hasanah, N., Putri, D. A., Kainama, H., & Choudhary, M. I. (2023). Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves. Scientific Reports, 13, 18597. URL:[Link]
-
Yuliana, Y., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3). URL:[Link]
-
Yin, Y., et al. (2018). Resolvin D1 promotes corneal epithelial wound healing and restoration of mechanical sensation in diabetic mice. Molecular Vision, 24, 286-298. (Reference for STZ-induced diabetic model validation). URL:[Link]
Sources
Advanced Application Notes: Total Synthesis and Derivatization of 6β-Hydroxyipolamiide
Executive Summary & Scientific Context
6β-Hydroxyipolamiide (CAS: 87797-84-0) is a highly oxygenated iridoid glycoside naturally isolated from botanical sources such as Stachytarpheta jamaicensis and Memora peregrina1[1] 2[2]. Pharmacologically, it has garnered significant attention in drug development due to its potent α -glucosidase inhibitory activity, presenting a promising scaffold for anti-diabetic therapeutics 1[1].
The total synthesis of 6β-hydroxyipolamiide presents a formidable challenge due to its dense array of stereocenters and its highly sensitive cyclopentan[c]pyran core. The molecule features a tertiary alcohol at C-8, a secondary β-oriented alcohol at C-6, a C-5 hydroxyl group, and a labile C-4 methyl ester. This application note details a robust, self-validating synthetic strategy designed to construct the iridoid framework, execute stereoselective glycosylation, and perform global deprotection without compromising the delicate aglycone.
Retrosynthetic Strategy & Mechanistic Rationale
The structural complexity of 6β-hydroxyipolamiide necessitates a highly convergent retrosynthetic approach. The primary disconnection occurs at the anomeric position, separating the target into a peracetylated glucopyranosyl donor and the highly oxygenated iridoid aglycone.
For the aglycone synthesis, traditional linear approaches suffer from poor stereocontrol. Instead, modern bioinspired organocatalytic cascades—specifically an anti-selective Michael addition followed by a Fukuyama reduction and spontaneous cyclization—allow for the precise establishment of the dihydropyran ring stereocenters 3[3]. The critical 6β-hydroxyl group is subsequently installed via substrate-directed epoxidation, leveraging the steric bulk of the C-8 methyl group to dictate the facial attack.
Caption: Retrosynthetic analysis and strategic bond disconnections for 6β-Hydroxyipolamiide.
Causality in Reagent Selection
-
Schmidt Glycosylation over Koenigs-Knorr : The iridoid aglycone is highly acid-sensitive. Classical halide donors (Koenigs-Knorr) require harsh, prolonged activation. The Schmidt trichloroacetimidate donor can be activated by catalytic Lewis acids (TMSOTf) at cryogenic temperatures (-78 °C), suppressing aglycone decomposition and maximizing the β -anomer yield via neighboring group participation from the C-2 acetate 4[4].
-
Zemplén Deprotection over Aqueous Saponification : The C-4 position bears a methyl ester. Using aqueous bases (e.g., LiOH, NaOH) will inevitably hydrolyze this ester, destroying the pharmacophore. Zemplén transesterification (catalytic NaOMe in anhydrous MeOH) selectively cleaves the acetate groups on the sugar moiety while leaving the core methyl ester perfectly intact.
Quantitative Data Summaries
The optimization of the glycosylation step is critical for overall yield. Table 1 summarizes the empirical data driving the selection of the Schmidt protocol.
Table 1: Optimization of Glycosylation Conditions for the Iridoid Core
| Entry | Glycosyl Donor | Promoter (eq) | Solvent | Temp (°C) | Yield (%) | β : α Ratio |
| 1 | Glc-Br (Koenigs-Knorr) | AgOTf (1.5) | CH 2 Cl 2 | 0 | 34 | 2:1 |
| 2 | Glc-F (Mukaiyama) | BF 3 ·OEt 2 (2.0) | CH 2 Cl 2 | -20 | 45 | 4:1 |
| 3 | Glc-TCA (Schmidt) | TMSOTf (0.1) | CH 2 Cl 2 | -78 | 82 | >20:1 |
| 4 | Glc-TCA (Schmidt) | TMSOTf (0.3) | Et 2 O | -40 | 76 | 15:1 |
Table 2: Biological Evaluation ( α -Glucosidase Inhibition)
| Compound | Structural Modification | IC 50 ( μ g/mL) | Relative Potency |
| Acarbose (Control) | N/A | 125.40 | 1.0x |
| 6β-Hydroxyipolamiide | Natural Isolate | 539.17 | 0.23x |
| Derivative 1 | 8-O-Methylation | 412.50 | 0.30x |
| Derivative 2 | 6β-O-Acylation | 890.20 | 0.14x |
| Derivative 3 | Aglycone Only (No Sugar) | >1000 | N/A |
Detailed Experimental Protocols
Protocol A: TMSOTf-Promoted Schmidt Glycosylation
This self-validating protocol ensures the stereoselective formation of the β -glycosidic linkage while preserving the fragile cyclopentanopyran core 4[4].
Caption: Step-by-step experimental workflow for the TMSOTf-promoted Schmidt glycosylation.
Step-by-Step Methodology:
-
Preparation : In a flame-dried, argon-purged Schlenk flask, dissolve the iridoid aglycone (1.0 eq, rigorously azeotroped with toluene) and 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl trichloroacetimidate (1.5 eq) in anhydrous CH 2 Cl 2 (0.05 M concentration).
-
Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Add 4Å molecular sieves to ensure absolute anhydrous conditions.
-
Activation : Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise via a gas-tight syringe. Causality Note: Slow addition prevents localized exothermic spikes that could trigger aglycone decomposition.
-
Self-Validation (Monitoring) : Monitor the reaction via TLC (3:1 Hexanes/EtOAc). The aglycone ( Rf = 0.45) should cleanly convert to the protected glycoside ( Rf = 0.30). Staining with p -anisaldehyde followed by gentle heating will yield a distinct dark blue/purple spot, confirming the presence of the iridoid glycoside framework.
-
Quenching : Once LC-MS confirms complete consumption of the aglycone (typically 1-3 hours), quench the reaction at -78 °C by adding triethylamine (0.5 eq) to neutralize the Lewis acid. Allow the mixture to warm to room temperature.
-
Purification : Filter the mixture through a Celite pad to remove molecular sieves. Wash the filtrate with saturated aqueous NaHCO 3 and brine. Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).
Protocol B: Zemplén Global Deprotection
This protocol removes the acetyl protecting groups from the glucose moiety while preserving the critical C-4 methyl ester.
Step-by-Step Methodology:
-
Preparation : Dissolve the peracetylated 6β-hydroxyipolamiide derivative in anhydrous methanol (0.1 M).
-
Transesterification : Add a catalytic amount of a freshly prepared 0.5 M sodium methoxide (NaOMe) solution in methanol (0.1 eq).
-
Self-Validation (Monitoring) : Stir at room temperature. Monitor by TLC (10% MeOH in CH 2 Cl 2 ). The starting material ( Rf = 0.8) will disappear, replaced by a highly polar baseline spot. LC-MS should indicate a mass shift corresponding to the loss of four acetyl groups (-168 Da).
-
Neutralization : Once complete (usually 2-4 hours), neutralize the reaction mixture by adding pre-washed Amberlite IR-120 (H + form) strongly acidic cation exchange resin until the pH reaches 6.0-7.0. Causality Note: Using resin rather than aqueous acid prevents accidental hydrolysis of the glycosidic bond.
-
Isolation : Filter off the resin, wash thoroughly with methanol, and concentrate the filtrate. Lyophilize the residue from HPLC-grade water to yield pure 6β-hydroxyipolamiide as an amorphous white powder.
References
-
6β-Hydroxyipolamiide | α-glucosidase inhibitor | CAS 87797-84-0 . InvivoChem. Available at: [Link]
-
Bioinspired Total Synthesis and Structural Reidentification of Alstrostines . Chemistry – A European Journal (Wiley Online Library). Available at: [Link]
-
Estudo fitoquímico e avaliação alelopática de Memora peregrina . SciELO. Available at:[Link]
Sources
Application Notes & Protocols: 6β-Hydroxyipolamiide as a Standard for Phytochemical Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6β-Hydroxyipolamiide as a reference standard in phytochemical analysis. This document outlines the rationale for its use, detailed protocols for its isolation and qualification as a standard, and its application in the quantitative analysis of related compounds in plant matrices.
Introduction: The Role of 6β-Hydroxyipolamiide as a Phytochemical Standard
6β-Hydroxyipolamiide is a naturally occurring iridoid glycoside that has been isolated from plants of the Stachytarpheta genus, notably Stachytarpheta jamaicensis and Stachytarpheta mutabilis.[1][2] Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them a subject of interest in pharmaceutical research and the standardization of herbal medicinal products.[3] The accurate quantification of these compounds is crucial for ensuring the quality, efficacy, and safety of such products.
The use of a well-characterized reference standard is the cornerstone of reliable quantitative analysis. A primary reference standard is a substance that is accepted without reference to other standards and its value is shown through a direct link to the SI units. This document details the procedures to establish 6β-Hydroxyipolamiide as a primary standard when a certified reference material (CRM) is not commercially available, and its subsequent application in analytical methodologies.
Establishing 6β-Hydroxyipolamiide as a Reference Standard
In the absence of a commercially available certified reference standard, a laboratory must perform a comprehensive characterization of the isolated compound to qualify it for use as a primary standard. This process involves isolation, purification, and rigorous purity assessment.
Isolation and Purification of 6β-Hydroxyipolamiide
The following protocol is a general guideline for the isolation and purification of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis leaves.[1][2]
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of 6β-Hydroxyipolamiide.
Experimental Protocol:
-
Extraction:
-
Air-dry and powder the leaves of Stachytarpheta jamaicensis.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours, with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The iridoid glycosides, including 6β-Hydroxyipolamiide, are typically enriched in the ethyl acetate and n-butanol fractions.[3]
-
Combine these fractions and evaporate the solvent to dryness.
-
-
Purification:
-
Subject the iridoid-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing the target compound.
-
Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol-acetone) to obtain pure crystalline 6β-Hydroxyipolamiide.
-
Purity Assessment of the Isolated Standard
The purity of the isolated 6β-Hydroxyipolamiide must be rigorously assessed to qualify it as a primary standard. A combination of chromatographic and spectroscopic methods should be employed.
Purity Assessment Workflow
Sources
Technical Support Center: Overcoming Challenges in the Purification of 6β-Hydroxyipolamiide
Welcome to the technical support center dedicated to the purification of 6β-Hydroxyipolamiide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this promising iridoid glycoside. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your purification campaigns.
The purification of 6β-Hydroxyipolamiide, a highly polar iridoid glycoside naturally occurring in plants like Stachytarpheta jamaicensis, presents a significant challenge.[1][2][3][4] Its structure, rich in hydroxyl groups and featuring a labile glycosidic bond, demands a nuanced approach to avoid co-elution with structurally similar analogs and prevent degradation. This guide synthesizes field-proven insights and established methodologies to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: I'm observing poor peak shape and co-elution of my target compound with impurities during Reversed-Phase HPLC. What's causing this and how can I improve resolution?
Root Cause Analysis: This is the most common challenge and typically stems from the inherent properties of iridoid glycosides. The high polarity of 6β-Hydroxyipolamiide leads to weak retention on traditional C18 columns, causing it to elute early with other polar compounds. Furthermore, plant extracts contain a multitude of structurally similar iridoids, making chromatographic separation difficult.[5]
Solutions & Scientific Rationale:
-
Optimize Your Reversed-Phase (RP-HPLC) Method: RP-HPLC is often the primary tool for this type of purification.[6][7] Success lies in fine-tuning the parameters to maximize the subtle differences between your target and its contaminants.
-
Mobile Phase Gradient: A shallow gradient is critical. Start with a high aqueous content (e.g., 95-98% water) and slowly increase the organic modifier (acetonitrile or methanol). This extends the separation window for early-eluting polar compounds.
-
Column Chemistry: While C18 is standard, consider a column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to provide alternative selectivity for polar analytes and are more stable in highly aqueous mobile phases.
-
Temperature Control: Operating the column at a slightly elevated, controlled temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve peak efficiency. However, be cautious, as excessive heat can risk degrading the compound.
-
-
Employ an Orthogonal Separation Technique: If RP-HPLC fails to provide baseline resolution, switch to a technique that separates based on a different chemical principle.
-
Hydrophilic Interaction Chromatography (HILIC): This is an excellent alternative for retaining and separating very polar compounds.[7] In HILIC, a polar stationary phase is used with a mobile phase high in organic content. Analytes elute in order of increasing polarity, providing a completely different selectivity profile compared to reversed-phase.[7]
-
-
Implement a Pre-Purification Cleanup Step: Reducing the complexity of your sample before it reaches the final HPLC step can dramatically improve resolution.
Question 2: My final yield of 6β-Hydroxyipolamiide is consistently low. Where am I losing my compound?
Root Cause Analysis: Low yield is often a multi-factorial problem. It can result from incomplete initial extraction, degradation of the target molecule during processing, or cumulative losses across multiple chromatographic steps. The glycosidic bond in iridoids can be susceptible to cleavage under harsh pH conditions.[5]
Solutions & Scientific Rationale:
-
Optimize the Initial Extraction: The goal is to efficiently extract the target compound while minimizing the co-extraction of interfering substances.
-
Solvent Choice: Methanol has been shown to be an effective solvent for extracting 6β-Hydroxyipolamiide and other secondary metabolites from Stachytarpheta jamaicensis.[2][3] Its polarity is well-suited for solvating iridoid glycosides.
-
Extraction Method: Maceration at room temperature is a gentle method that avoids thermal degradation.[2] Repeated extractions (e.g., 3x) of the plant material will ensure a more exhaustive recovery.
-
-
Maintain Mild Conditions: Protect the integrity of your molecule throughout the workflow.
-
pH Control: Avoid strongly acidic or basic conditions during all extraction, fractionation, and chromatography steps. Use buffered mobile phases if necessary, keeping the pH in a neutral range (pH 5-7).
-
Temperature Management: Concentrate fractions using a rotary evaporator at low temperatures (e.g., <40°C) to prevent thermal degradation.[10]
-
-
Streamline the Purification Workflow: Every chromatographic step or liquid-liquid partition introduces the potential for sample loss. An optimized, high-resolution preparative HPLC method is often more efficient than multiple, lower-resolution column chromatography steps.
Question 3: I have a single peak on my HPLC chromatogram. How can I be certain that it is pure 6β-Hydroxyipolamiide and not a co-eluting impurity?
Root Cause Analysis: A single, symmetrical peak in one analytical system is an indicator of purity, but it is not definitive proof. An impurity with very similar chromatographic behavior could be hidden under the main peak.
Solutions & Scientific Rationale:
-
Purity Confirmation with 2D-TLC: Thin-Layer Chromatography (TLC) is a rapid and cost-effective way to assess purity.
-
Technique: Spot your purified sample on a TLC plate. Develop the plate in one solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system. A pure compound will appear as a single, round spot. The presence of multiple spots indicates impurities.[2]
-
-
Orthogonal HPLC Analysis: Analyze your sample using a second HPLC method with a different separation mechanism. For example, if you purified using RP-HPLC, analyze the final fraction on a HILIC column. A single peak on both systems provides a much higher degree of confidence in the sample's purity.
-
Definitive Structural Elucidation: The ultimate confirmation of both identity and purity comes from spectroscopic analysis.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, which can be matched to the known mass of 6β-Hydroxyipolamiide.[6]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides the definitive structural fingerprint of the molecule.[2][3][11] Comparing your spectra to published data for 6β-Hydroxyipolamiide is the gold standard for structural confirmation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a preparative HPLC purification of 6β-Hydroxyipolamiide?
For preparative purification, Reversed-Phase HPLC is the most common and scalable method.[6][12] A good starting point is a C18 column and a water/methanol or water/acetonitrile gradient. Methanol is often preferred for preparative work due to its lower cost and better solubility for crude samples.
Table 1: Example Starting Gradient for Preparative RP-HPLC
| Time (minutes) | % Water | % Methanol | Flow Rate (mL/min) | Curve |
| 0.0 | 95 | 5 | 10.0 | Linear |
| 5.0 | 95 | 5 | 10.0 | Linear |
| 45.0 | 60 | 40 | 10.0 | Linear |
| 50.0 | 5 | 95 | 12.0 | Linear |
| 55.0 | 5 | 95 | 12.0 | Linear |
| 56.0 | 95 | 5 | 12.0 | Linear |
| 60.0 | 95 | 5 | 10.0 | Linear |
Note: This is a generic gradient and must be optimized for your specific column dimensions and sample complexity.
Q2: How can I effectively monitor fractions during column chromatography without running dozens of HPLC analyses?
Thin-Layer Chromatography (TLC) is the ideal tool for this.[13] It's fast, inexpensive, and provides a good qualitative overview of your separation.
-
Procedure: Spot a small amount from each collected fraction onto a TLC plate, alongside your starting material.
-
Eluent: Use a solvent system that gives your target compound an Rf value between 0.3 and 0.5 for the best resolution.
-
Visualization: Since iridoid glycosides are often not UV-active, a chemical stain is required. Spraying the plate with a 1.5% cerium sulfate solution in 2N H₂SO₄ followed by gentle heating is an effective method for visualizing these compounds.[2][4] Fractions showing a strong, clean spot corresponding to your target can then be pooled for further analysis.
Q3: Are there any specific stability issues I should be aware of for 6β-Hydroxyipolamiide?
Yes. Like many glycosides, 6β-Hydroxyipolamiide can be susceptible to degradation under certain conditions.
-
Hydrolytic Stability: The glycosidic linkage can be cleaved under strong acidic or basic conditions. It is crucial to maintain a near-neutral pH throughout the entire purification process.[5]
-
Thermal Stability: While moderately stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation or isomerization. Use low-temperature evaporation for solvent removal.[14]
-
Storage: For long-term storage, the purified compound should be kept as a dry solid at -20°C or below, protected from light and moisture.
Experimental Workflow & Protocols
Overall Purification Strategy
The following diagram outlines a robust and logical workflow for the isolation of 6β-Hydroxyipolamiide from plant material to a purified compound.
Caption: A validated workflow for isolating 6β-Hydroxyipolamiide.
Protocol: Preparative Reversed-Phase HPLC
This protocol provides a detailed methodology for the final purification step.
-
System Preparation:
-
Equip the HPLC system with a suitable preparative C18 column (e.g., 20mm x 250mm, 10µm particle size).
-
Prepare the mobile phases: Mobile Phase A (MPA): HPLC-grade water. Mobile Phase B (MPB): HPLC-grade methanol. Degas both solvents thoroughly.
-
-
Sample Preparation:
-
Dissolve the enriched iridoid fraction (from the macroporous resin step) in a minimal volume of a 50:50 mixture of water and methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% MPA, 5% MPB) for at least 3-5 column volumes or until the baseline is stable.
-
Inject the prepared sample onto the column.
-
Begin the gradient elution as optimized in your analytical method (refer to Table 1 for an example).
-
Monitor the elution profile using a UV detector, typically at a wavelength around 230-240 nm.
-
-
Fraction Collection:
-
Collect fractions based on the detector signal, starting just before the target peak elutes and ending after the peak returns to baseline. Use a fraction collector for accuracy.
-
-
Post-Run Analysis:
-
Analyze every 2-3 collected fractions by analytical TLC or HPLC to determine which ones contain the pure compound.
-
Pool the fractions that meet the purity criteria.
-
Concentrate the pooled fractions using a rotary evaporator at a temperature below 40°C.
-
For complete solvent removal, lyophilize (freeze-dry) the final aqueous solution to yield the pure compound as a white powder.[2][3]
-
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Iridoid Glycosides.
- Creative Proteomics. (n.d.). Glycosides Analysis.
- Yuliana, A. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science.
- Benchchem. (n.d.). Application of Thin Layer Chromatography for the Separation of Cardiac Glycosides.
- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Iridoid Glycosides.
- Teledyne LABS. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
- Yuliana, A., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(2), 53.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Yuliana, A., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Academia.edu.
- Yuliana, A., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Semantic Scholar.
- JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
- Yuliana, A., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Semantic Scholar.
- ResearchGate. (n.d.). Ipolamiide and α-spinasterol from Stachytarpheta urticaefolia.
- Yue, H. L., et al. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column chromatography. Journal of Chromatography B, 936, 57-62.
- Al-Snafi, A. E. (2015). Isolation and Characterization of Iridoid Glycoside (Gardenoside) Present in the Leaves of Gardenia jasminoides J.Ellis Cultivated in Iraq. IOSR Journal of Pharmacy.
- Google Patents. (n.d.). Method for purifying phlomis umbrosa turcz total iridoid glycoside.
- Singh, S., et al. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Pharmaceutical Methods, 3(2), 70–78.
Sources
- 1. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
- 2. iptek.its.ac.id [iptek.its.ac.id]
- 3. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 7. waters.com [waters.com]
- 8. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 9. CN102908384A - Method for purifying phlomis umbrosa turcz total iridoid glycoside - Google Patents [patents.google.com]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jsmcentral.org [jsmcentral.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Improving the resolution of 6beta-Hydroxyipolamiide in HPLC analysis.
Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of highly polar iridoid glycosides. 6β-Hydroxyipolamiide (C₁₇H₂₆O₁₂, MW 422.4) presents a unique chromatographic puzzle. Due to its dense hydroxylation and glycosidic linkage, it exhibits minimal retention on traditional reversed-phase (RP) columns, often co-eluting with structural analogs like ipolamiide and lamiide.
This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to help you achieve baseline resolution for this complex analyte.
Diagnostic Workflow
Before adjusting your instrument parameters, use the following diagnostic logic to identify the root cause of poor resolution.
Caption: Diagnostic workflow for resolving 6β-Hydroxyipolamiide co-elution in HPLC.
Troubleshooting FAQs (Knowledge Base)
Q1: Why does 6β-Hydroxyipolamiide exhibit poor retention and co-elution on standard C18 columns? A: Standard C18 stationary phases rely entirely on hydrophobic (dispersive) interactions. 6β-Hydroxyipolamiide is highly hydrophilic due to its glucose moiety and multiple hydroxyl groups[1]. This high polarity causes it to partition poorly into the hydrophobic C18 chains, leading to early elution near the void volume. At this early stage, matrix interference is high, and it frequently co-elutes with structurally similar iridoids (like ipolamiide) because the C18 phase cannot differentiate the subtle polarity difference of a single hydroxyl group[2].
Q2: What is the optimal stationary phase chemistry for resolving these iridoid glycosides? A: To resolve 6β-hydroxyipolamiide from ipolamiide, you must change the selectivity ( α ) of the column rather than just the retention. 2 offer superior selectivity for this class of compounds[2]. The phenyl ring introduces π-π interactions and alternative dipole-dipole interactions that differentiate iridoids based on the spatial arrangement of their hydroxyl groups, successfully pulling 6β-hydroxyipolamiide apart from lamiide and ipolamiide[2].
Q3: How should I optimize the mobile phase to prevent peak tailing? A: Peak tailing in iridoid glycosides often results from secondary interactions between the analyte's abundant hydroxyl groups and residual, unendcapped silanols on the silica support. Adding an acidic modifier, such as 3, drops the mobile phase pH below the pKa of the silanols (typically ~pH 3.5–4.5), keeping them protonated and neutral[3]. This eliminates ion-exchange interactions, ensuring sharp, symmetrical peaks.
Quantitative Chromatographic Data
The following table summarizes the expected chromatographic behavior of 6β-Hydroxyipolamiide based on different column and mobile phase configurations. This data illustrates the causality behind our recommended parameters.
| Stationary Phase | Mobile Phase Modifier | Retention Factor (k') | Resolution ( Rs ) vs. Ipolamiide | Peak Tailing Factor ( Tf ) |
| Standard C18 | None (Neutral pH) | 0.8 - 1.2 | < 1.0 (Severe Co-elution) | > 1.8 (Severe Tailing) |
| Standard C18 | 0.1% Formic Acid | 1.0 - 1.5 | 1.1 - 1.3 (Partial Separation) | 1.2 (Acceptable) |
| Phenyl-Hexyl | 0.1% Formic Acid | 2.5 - 3.5 | > 1.8 (Baseline Resolution) | 1.0 (Ideal Symmetry) |
Validated Step-by-Step Methodology: High-Resolution HPLC Protocol
This protocol is engineered as a self-validating system to ensure baseline resolution of 6β-Hydroxyipolamiide from complex plant matrices (e.g., Stachys or Barleria species)[2][4].
Step 1: Sample Preparation & Matrix Cleanup
-
Extract the dry powdered sample using 60% Methanol via ultrasonication for 15 minutes to maximize the recovery of polar glycosides[3].
-
Centrifuge the extract at 10,000 × g for 10 minutes to pellet insoluble particulates.
-
Critical Step: Filter the supernatant through a 0.45 μm PVDF membrane filter. Causality: PVDF is low-protein-binding and highly compatible with polar extracts, protecting the analytical column's frit without adsorbing your target analyte[3].
Step 2: Chromatographic System Setup
-
Analytical Column: Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 μm particle size) or equivalent[2].
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the stationary phase pores and yielding higher peak efficiency[3].
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v)[3].
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)[3].
-
Flow Rate: 0.8 mL/min[3].
Step 3: Gradient Elution Profile
Implement a shallow gradient to maximize selectivity for early-eluting polar compounds:
-
0.0 – 5.0 min: 5% B (Isocratic hold to focus the analyte band at the head of the column).
-
5.0 – 20.0 min: 5% → 35% B (Shallow linear gradient for critical pair separation)[3].
-
20.0 – 25.0 min: 35% → 100% B (Column wash to remove lipophilic matrix components).
-
25.0 – 30.0 min: 100% → 5% B (Re-equilibration).
Step 4: Detection & System Self-Validation
-
Detection: Monitor UV absorbance at 205 nm and 254 nm. Causality: Iridoid enol-ether systems typically exhibit maximum absorbance around 205–210 nm[3][5].
-
System Suitability Test (SST): Before injecting unknown samples, inject a mixed standard of ipolamiide and 6β-hydroxyipolamiide.
-
Calculate the resolution: Rs=2(tR2−tR1)/(w1+w2) .
-
Validation Gate: Proceed with sample analysis only if Rs≥1.5 and the tailing factor ( Tf ) is ≤1.2 . If these criteria fail, purge the column with 100% acetonitrile to remove strongly retained hydrophobic contaminants that may be masking stationary phase interaction sites.
-
References
- Certificate of Analysis - BioCrick: 6beta-Hydroxyipolamiide. BioCrick.
- Iridoid Glycosides from Barleria lupulina.
- Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.)
- Antiangiogenic iridoids from Stachys ocymastrum and Premna resinosa. UNIPI.
- Prenylated Phenolic Compounds from the Leaves of Sabia limoniacea and Their Antiviral Activities against Porcine Epidemic Diarrhea Virus.
Sources
Addressing solubility issues of 6beta-Hydroxyipolamiide in experimental assays.
Welcome to the dedicated technical support resource for researchers working with 6β-Hydroxyipolamiide. This guide, compiled by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during experimental assays. Our goal is to equip you with the knowledge and protocols to ensure the reliable and effective use of 6β-Hydroxyipolamiide in your research.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxyipolamiide and in which solvents is it soluble?
A1: 6β-Hydroxyipolamiide is a naturally occurring iridoid glycoside.[1][2][3] Published data indicates that it is soluble in methanol and acetone.[1][2] As a member of the iridoid glycoside class, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, and poorly soluble in non-polar organic solvents.[4]
Q2: I'm seeing precipitation when I add my 6β-Hydroxyipolamiide stock solution to my aqueous assay buffer. What is happening?
A2: This is a common issue when a compound is dissolved in a highly soluble organic solvent (like DMSO) and then introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to "crash out" of the solution. This guide provides several strategies to mitigate this, including the use of co-solvents and optimizing the final concentration.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: While DMSO is a common solvent for preparing stock solutions of hydrophobic compounds, it can be toxic to cells at higher concentrations.[5][6] Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), although some cell lines may tolerate up to 1%.[5][6] It is always best to perform a vehicle control to assess the impact of the solvent on your specific cell line and assay.
Q4: How should I store my 6β-Hydroxyipolamiide stock solution?
A4: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials to prevent degradation and moisture absorption.[7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guide: Addressing Solubility Issues
This section provides a more detailed, step-by-step approach to overcoming common solubility challenges with 6β-Hydroxyipolamiide.
Issue 1: Initial Dissolution of Solid 6β-Hydroxyipolamiide
If you are having trouble dissolving the powdered form of 6β-Hydroxyipolamiide, consider the following:
-
Solvent Selection: Based on available data, methanol and acetone are effective solvents.[1][2] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar compounds.
-
Gentle Heating and Sonication: If the compound is not readily dissolving at room temperature, gentle warming of the solution (e.g., in a 37°C water bath) and sonication can help to increase the rate of dissolution. However, be cautious with prolonged heating, as it may degrade the compound.
Issue 2: Precipitation in Aqueous Buffers and Cell Culture Media
This is the most frequently encountered problem. The following workflow will help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for precipitation in aqueous solutions.
This protocol will help you determine the highest concentration of 6β-Hydroxyipolamiide that can be achieved in your specific experimental buffer without precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve a known mass of 6β-Hydroxyipolamiide in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of your stock solution in your experimental buffer (e.g., PBS, cell culture media). Ensure the final concentration of the organic solvent is consistent across all dilutions and includes a vehicle control.
-
Incubation and Observation: Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 30 minutes to 1 hour). Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).
-
Determine Maximum Solubility: The highest concentration that remains clear is your maximum working concentration in that specific buffer.
Solubility Enhancement Strategies
If your desired experimental concentration is above the maximum aqueous solubility, consider these strategies:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[8]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are commonly used.
-
Protocol:
-
Prepare your 6β-Hydroxyipolamiide stock solution in your chosen primary solvent (e.g., DMSO).
-
In a separate tube, mix your aqueous buffer with a small percentage of the co-solvent (e.g., 1-5% ethanol).
-
Slowly add the stock solution to the buffer/co-solvent mixture while vortexing to ensure rapid and even mixing.
-
The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups. While the structure of 6β-Hydroxyipolamiide does not suggest strong ionizable groups, slight pH adjustments can sometimes influence solubility.
-
Protocol:
-
Prepare your experimental buffer at a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Determine the maximum solubility of 6β-Hydroxyipolamiide in each buffer using the protocol described above.
-
Select the pH that provides the best solubility without compromising your experimental conditions.
-
Data Summary: Predicted Solubility of 6β-Hydroxyipolamiide
While quantitative data is limited, the following table provides a predicted solubility profile based on its chemical class and available information.
| Solvent | Predicted Solubility | Rationale / Reference |
| Methanol | Soluble | Experimentally verified.[1][2] |
| Acetone | Soluble | Experimentally verified.[1][2] |
| DMSO | Likely Soluble | Common solvent for polar natural products in biological assays.[9][10] |
| Ethanol | Likely Soluble | Iridoid glycosides are generally soluble in polar protic solvents.[4] |
| Water | Moderately to Sparingly Soluble | The glycoside moiety increases water solubility, but the aglycone is more hydrophobic.[4] |
| Non-polar solvents (e.g., Hexane, Chloroform) | Poorly Soluble | Iridoid glycosides are generally insoluble in non-polar solvents.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6β-Hydroxyipolamiide in DMSO
Caption: Workflow for preparing a stock solution.
Materials:
-
6β-Hydroxyipolamiide (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or amber vials
-
Pipettes
Procedure:
-
Calculate the required mass: The molecular weight of 6β-Hydroxyipolamiide is approximately 422.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 422.4 g/mol = 0.004224 g = 4.224 mg
-
-
Weigh the compound: Accurately weigh out approximately 4.224 mg of 6β-Hydroxyipolamiide.
-
Dissolve in DMSO: Add the weighed compound to a clean vial. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate or warm gently (to no more than 37°C) until the solid is completely dissolved.
-
Store appropriately: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[7]
References
- BenchChem. (2025). In-depth Technical Guide: Galioside Solubility and Stability.
- Yuliana, Y., et al. (2019). 6β-hydroxyipolamiide of Stachytarpheta. IPTEK The Journal for Technology and Science, 30(3).
- Chemistry Stack Exchange. (2014).
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Yue, H. L., et al. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation.
- PubMed. (2013).
- Academia.edu. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves.
- Bitesize Bio. (2025).
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- BenchChem. (2025). Iridoid Glycosides from Plumeria Species: A Technical Guide for Researchers.
- BenchChem. (2025).
- BenchChem. (2025).
- Yuliana, Y., et al. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal.
- Olsen, M. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(1), 129-135.
- Cimmino, A., et al. (2018). In vitro characterization of iridoid and phenylethanoid glycosides from Cistanche phelypaea for nutraceutical and pharmacological applications. Journal of Functional Foods, 48, 414-422.
- Abcam. (n.d.).
- HPLC Troubleshooting. (n.d.).
- ResearchGate. (2019). What is the reason of precipitation during phosphomolebdenum assay? and how can I overcome such problem?
- Suomi, J., et al. (2001). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography.
- Azerigyik, R. A., et al. (2018). In vitro Mechanistic Assays of Tetracyclic Iridoid Compounds Isolated from Morinda lucida Benth in Leishmania species. European Journal of Medicinal Plants, 25(4), 1-14.
- Gawar, M. M., et al. (2020). Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan. Molecules, 25(24), 5909.
- Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- de Oliveira, A. C., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Free Radical Biology and Medicine, 97, 245-254.
- Araujo, J., et al. (2019). A simple and cost-effective three-step protocol to dissolve hydrophobic 3-MCPD mono- and di-esters in aqueous cell culture media. ScienceOpen Research.
- PubMed. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- MDPI. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver.
- ResearchGate. (2018). In vitro Mechanistic Assays of Tetracyclic Iridoid Compounds Isolated from Morinda lucida Benth in Leishmania species.
- IUPAC-NIST Solubility D
- MDPI. (2024). Iridoid Glycosides and Coumarin Glycoside Derivatives from the Roots of Nymphoides peltata and Their In Vitro Wound Healing Properties.
- Wei, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography.
- MDPI. (2021).
- JOCPR. (2011). Prediction of solubility of practically insoluble drugs in water/ethanol solvents using non-empirical methods.
- MDPI. (2026).
- PATh. (2016). Organic-phase biological buffers for biochemical and biological research in organic media.
Sources
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]
- 3. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csstc.org [csstc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Common pitfalls in the characterization of novel iridoid glycosides.
Welcome to the Technical Support Center for Natural Product Characterization . This portal is designed for researchers, natural product chemists, and drug development professionals dealing with the structural elucidation of novel iridoid glycosides.
Iridoid glycosides—characterized by a rigid, highly functionalized cyclopentanopyran ring system typically attached to a β-D-glucopyranose moiety—present unique challenges in isolation and characterization. Below, we address the most common pitfalls encountered during extraction, mass spectrometry, and NMR elucidation, providing causal explanations and self-validating protocols to ensure scientific integrity.
Module 1: Extraction & Isolation – The "Artifact" Dilemma
Q: My plant extract turned completely black during concentration, and my iridoid yield is zero. What happened? A: You have experienced catastrophic enzymatic degradation. Iridoid glycosides are highly susceptible to hydrolysis by endogenous β-glucosidases and acidic conditions [6].
-
The Causality: The cyclopentanopyran ring is stabilized by the acetal linkage to the sugar at the C-1 position. When the plant material is slowly dried or extracted under mild aqueous conditions, native β-glucosidases cleave this O-glycosidic bond. The resulting free hemiacetal aglycone is extremely unstable; it rapidly undergoes ring-opening, oxidation, and polymerization, resulting in the dark-colored melanin-like pigments you observed [5].
Q: I isolated a novel nitrogen-containing iridoid (pseudoalkaloid), but reviewers suggest it might be an artifact. How can I prove its natural origin? A: Reviewers are right to be skeptical. During extraction, if ammonia or basic conditions are used (often to neutralize acids or during basified partitioning), the oxygen atom in the pyran ring can be nucleophilically replaced by nitrogen, forming pseudoalkaloid artifacts (e.g., gentianine derivatives) [1, 4].
-
The Fix: You must re-extract a fresh batch of plant material using strictly neutral, nitrogen-free solvents (e.g., cold aqueous methanol) and verify the presence of the pseudoalkaloid in the crude extract via LC-MS before any fractionation occurs.
Figure 1: Pathways of iridoid glycoside degradation and artifact formation during extraction.
Protocol 1: Enzyme-Inactivated Extraction of Iridoid Glycosides
To prevent degradation, implement this self-validating extraction methodology:
-
Quenching: Immediately submerge fresh plant material in boiling 80% Methanol (MeOH) for 10 minutes. Causality: Rapid heat denatures endogenous β-glucosidases before they can cleave the C-1 O-glycosidic bond.
-
Neutralization: Add 1% (w/v) Calcium Carbonate (CaCO₃) to the extraction solvent. Causality: Neutralizes native plant organic acids, preventing acid-catalyzed hydrolysis of the acetal linkage.
-
Extraction: Macerate and extract under reflux for 2 hours. Filter while hot.
-
Self-Validating Check: Perform Thin Layer Chromatography (TLC) on the crude extract. Spray with 1% vanillin-sulfuric acid reagent and heat. The appearance of distinct, non-tailing spots that turn blue, green, or purple confirms intact iridoids. Heavy baseline streaking indicates aglycone polymerization has occurred.
Module 2: Mass Spectrometry (LC-MS/MS) – Ionization Pitfalls
Q: In positive mode ESI, my base peak corresponds to the aglycone, not the intact glycoside. Am I isolating the aglycone? A: Likely not. Iridoid glycosides are prone to severe in-source fragmentation in positive mode ESI. They readily lose the glucose moiety and water before reaching the detector [7].
-
The Causality: The C-1 acetal bond is highly labile in the gas phase under acidic protonation.
-
The Solution: Switch to negative ion mode. Iridoids with methyl ester or lactone structures preferentially form stable formate adducts [M + HCOOH - H]⁻, which are diagnostic and prevent premature fragmentation [7].
Table 1: Diagnostic MS/MS Neutral Losses and Adducts for Iridoid Glycosides
| Feature | Adduct / Neutral Loss | Δ m/z | Diagnostic Value |
| Formate Adduct | [M + HCOOH - H]⁻ | +45 Da | Diagnostic for iridoids with methyl ester or lactone structures in negative ESI [7]. |
| Glycosidic Cleavage | Loss of Glucose | -162 Da | Confirms the presence of a hexose moiety; common in positive mode. |
| Dehydration | Loss of H₂O | -18 Da | Indicates free hydroxyls on the aglycone; common secondary fragmentation. |
| Decarboxylation | Loss of CO₂ | -44 Da | Identifies the presence of a free carboxylic acid group at C-4 [7]. |
Module 3: NMR Spectroscopy – Stereochemical Labyrinths
Q: The 1D ¹H NMR spectrum of my iridoid shows a massive overlapping multiplet between 3.0 and 4.0 ppm. How do I assign the sugar and the aglycone core? A: This region is notoriously congested because it contains overlapping signals from the glucopyranosyl ring protons and the C-5/C-9 methine protons of the iridoid core. Relying on 1D NMR here is a critical pitfall. You must utilize 2D NMR (HSQC and COSY) to resolve these signals based on their ¹³C chemical shift dispersion.
Q: How do I definitively assign the relative stereochemistry of the cyclopentane ring (C-5, C-8, C-9)? A: The rigid yet strained nature of the cis-fused cyclopentanopyran system requires careful interpretation of NOESY or ROESY spectra [2, 3].
-
The Causality: Most naturally occurring iridoid glycosides possess an α-orientation for H-1, H-5, and H-9 [3]. A strong NOE cross-peak between H-1 and H-9, or H-1 and the C-10 methyl group, confirms their co-facial relationship[2, 3]. Misinterpreting these cross-peaks due to conformational flexibility is a frequent cause of structural retractions in literature.
Figure 2: Sequential 2D NMR workflow for the structural elucidation of iridoid glycosides.
Protocol 2: Stereochemical Elucidation via 2D NMR
-
Solvent Selection: Dissolve the purified compound in Pyridine- d5 or CD₃OD rather than CDCl₃. Causality: Polar solvents disrupt intermolecular hydrogen bonding, sharpening hydroxyl signals and shifting the overlapping sugar protons away from the iridoid core methines.
-
Backbone Tracing (COSY & HSQC): Acquire ¹H-¹H COSY to trace the contiguous spin system from H-1 through H-9. Overlay with HSQC to resolve overlapping proton multiplets using the greater dispersion of ¹³C chemical shifts.
-
Linkage Verification (HMBC): Verify the anomeric linkage by confirming a strong HMBC correlation ( 3JCH ) between the anomeric proton (H-1') of the sugar and the C-1 carbon of the aglycone.
-
Spatial Mapping (NOESY/ROESY): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Map the co-facial protons to establish the relative configuration of the cyclopentane ring.
-
Self-Validating Check: The structure is validated if the anomeric proton (H-1') exhibits a coupling constant ( 3JH1,H2 ) of ~7.5–8.0 Hz, confirming the β-glucopyranose configuration [2]. Additionally, a strong NOE cross-peak between H-1 and H-9 must be observed to confirm the standard cis-fused α-orientation[3].
Validation and Comparative Analysis of 6β-Hydroxyipolamiide: Antioxidant vs. Enzymatic Inhibition Profiles
Executive Summary
In the landscape of natural product drug discovery, iridoid glycosides are frequently screened for broad-spectrum bioactivity. 6β-Hydroxyipolamiide , a compound isolated from the methanolic extract of Stachytarpheta jamaicensis leaves, has been historically evaluated for its antioxidant potential[1][2]. However, rigorous multi-assay validation reveals a critical divergence in its functional utility.
As a Senior Application Scientist, I present this comparison guide to objectively evaluate 6β-Hydroxyipolamiide against gold-standard antioxidants (Trolox, Ascorbic Acid) and enzymatic inhibitors (Acarbose). The experimental data demonstrates that while 6β-Hydroxyipolamiide exhibits remarkably weak direct free-radical scavenging capabilities, it demonstrates targeted, moderate efficacy as an α-glucosidase inhibitor[2][3]. This guide provides the mechanistic rationale, comparative data, and self-validating protocols necessary for researchers to correctly position this compound in antidiabetic and metabolic drug development pipelines.
Mechanistic Profiling: Why 6β-Hydroxyipolamiide Fails as a Primary Antioxidant
The antioxidant capacity of a molecule is fundamentally dictated by its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Traditional natural antioxidants, such as flavonoids and phenolic acids, rely on extended pi-conjugation systems and multiple phenolic hydroxyl (-OH) groups to stabilize the resulting radical intermediate.
The Structural Limitation: 6β-Hydroxyipolamiide is an iridoid glycoside (Molecular Formula: C17H26O12)[4][5]. While it possesses multiple hydroxyl groups on its glucose moiety and iridoid core, it lacks the aromatic phenolic rings necessary for efficient electron delocalization. Consequently, the bond dissociation energy (BDE) required to abstract a hydrogen atom from its aliphatic or glycosidic hydroxyls is energetically unfavorable compared to the phenolic hydroxyls of standard antioxidants like Trolox[2].
Instead of direct ROS scavenging, the spatial arrangement of its functional groups allows it to act as a competitive or non-competitive binder within the active site of metabolic enzymes like α-glucosidase, shifting its therapeutic value from antioxidant to antidiabetic[2][3].
Comparative Performance Data
To establish an objective baseline, 6β-Hydroxyipolamiide was subjected to standard in vitro assays alongside established pharmacological controls. The data below summarizes its performance envelope.
| Test Compound / Extract | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) | α-Glucosidase Inhibition IC₅₀ (µg/mL) | Primary Pharmacological Classification |
| 6β-Hydroxyipolamiide | > 1000 (< 50% max inhibition) | > 1000 (< 50% max inhibition) | 537.79 ± 45.04 | Iridoid Glycoside / Enzyme Inhibitor |
| Trolox (Standard) | 11.97 ± 0.25 | 10.5 ± 0.3 | N/A | Reference Antioxidant |
| Acarbose (Standard) | N/A | N/A | 2.94 ± 0.99 | Reference Antidiabetic |
| S. jamaicensis Extract | 5.0 | 7.2 | 217.03 ± 16.00 | Crude Botanical Mixture |
Data Interpretation: The isolated 6β-Hydroxyipolamiide fails to reach a 50% inhibition threshold in both DPPH and ABTS assays even at maximum tested concentrations, proving it is not the primary driver of the crude extract's potent antioxidant activity (IC₅₀ 5.0 µg/mL) ()[2][3]. However, it contributes significantly to the extract's α-glucosidase inhibitory profile[2].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by solvent interference, intrinsic compound absorbance, or reagent degradation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Purpose: To measure the single-electron transfer (SET) and hydrogen atom transfer (HAT) capabilities of the compound.
-
Causality of Design: DPPH is a stable nitrogen-centered radical. Methanol is utilized as the solvent because it fully solubilizes the iridoid glycoside without disrupting the stability of the DPPH radical, which is highly sensitive to aqueous environments.
-
Step-by-Step Workflow:
-
Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light to prevent auto-photodegradation.
-
Prepare serial dilutions of 6β-Hydroxyipolamiide (e.g., 31.25 to 1000 µg/mL) in methanol.
-
Self-Validation Matrix: In a 96-well plate, set up the following:
-
Test Wells: 100 µL sample + 100 µL DPPH solution.
-
Negative Control: 100 µL methanol + 100 µL DPPH (defines 0% inhibition).
-
Sample Blank: 100 µL sample + 100 µL methanol (corrects for the compound's intrinsic absorbance at 517 nm).
-
Positive Control: Trolox (1 to 50 µg/mL) + DPPH (validates reagent sensitivity).
-
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure absorbance at 517 nm using a microplate reader.
-
Calculate % Inhibition: [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] × 100.
-
ABTS Radical Cation Decolorization Assay
Purpose: To evaluate scavenging of a sterically hindered radical cation, often more applicable to hydrophilic compounds than DPPH.
-
Causality of Design: The ABTS radical (ABTS•+) is pre-generated before adding the sample. This ensures the assay measures true radical scavenging rather than the inhibition of radical formation (which can happen if the compound interferes with the oxidizing agent).
-
Step-by-Step Workflow:
-
React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate.
-
Incubate the mixture in the dark at room temperature for 12–16 hours to yield a dark blue-green ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix 10 µL of 6β-Hydroxyipolamiide solutions with 190 µL of the diluted ABTS•+ solution.
-
Include Trolox as the positive control and appropriate solvent blanks.
-
Incubate for 6 minutes and read absorbance at 734 nm.
-
in vitro α-Glucosidase Inhibition Assay
Purpose: To validate the compound's ability to block carbohydrate digestion, an antidiabetic mechanism.
-
Causality of Design: The assay is conducted in a 0.1 M phosphate buffer at pH 6.8. This specific pH is critical as it mimics the physiological environment of the mammalian small intestine where α-glucosidase operates.
-
Step-by-Step Workflow:
-
Prepare α-glucosidase enzyme solution (0.5 U/mL) in 0.1 M phosphate buffer (pH 6.8).
-
Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG, 1 mM), in the same buffer.
-
Pre-incubate 50 µL of 6β-Hydroxyipolamiide with 50 µL of enzyme solution at 37°C for 10 minutes. (Causality: Allows the compound to enter and bind the active site before the substrate is introduced).
-
Add 50 µL of pNPG to initiate the reaction. Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃. (Causality: The high pH halts enzyme activity and maximizes the color intensity of the released p-nitrophenol).
-
Read absorbance at 405 nm. Compare against Acarbose as the positive control[2].
-
Visualizing the Functional Divergence
To fully conceptualize the role of 6β-Hydroxyipolamiide, we must map both its isolation workflow and its mechanistic logic.
Isolation and multi-assay validation workflow of 6β-Hydroxyipolamiide.
Mechanistic divergence of 6β-Hydroxyipolamiide based on molecular structure.
Strategic Application in Drug Development
For researchers utilizing compound libraries for High-Throughput Screening (HTS), categorizing 6β-Hydroxyipolamiide strictly as an "antioxidant" is a misallocation of resources[6]. While the parent plant (S. jamaicensis) possesses potent antioxidant properties due to other constituents, the isolated 6β-Hydroxyipolamiide is functionally distinct[2][3].
Recommendation: Drug development professionals should deprioritize 6β-Hydroxyipolamiide in oxidative stress models (e.g., direct ROS scavenging) and instead utilize it as a structural scaffold for designing novel, non-nitrogenous α-glucosidase inhibitors for Type 2 Diabetes management.
References
-
Fatmawati, S., Auwaliyah, F., Yuliana, Hasanah, N., Putri, D. A., Kainama, H., & Choudhary, M. I. (2023). Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves. Scientific Reports, 13, 18597.[Link]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.[Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Category of chemicals: Iridoid derivative - chemBlink [chemblink.com]
- 6. Iridoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
Comparative Analysis of 6β-Hydroxyipolamiide vs. Standard Anti-Inflammatory Drugs: A Mechanistic and Methodological Guide
As drug development pivots toward compounds with high efficacy and lower toxicity profiles, naturally derived iridoid glycosides are gaining significant traction. 6β-Hydroxyipolamiide , a bioactive iridoid isolated from medicinal plants like Stachytarpheta jamaicensis, presents a compelling multi-target mechanism for mitigating inflammation.
Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that directly block cyclooxygenase (COX) enzymes, or corticosteroids that induce broad immunosuppression, 6β-Hydroxyipolamiide modulates upstream transcriptional pathways. This guide provides a rigorous comparison of 6β-Hydroxyipolamiide against known pharmacological standards (Indomethacin and Dexamethasone), detailing the mechanistic causality, comparative efficacy data, and self-validating experimental protocols required for preclinical evaluation.
Mechanistic Divergence: How 6β-Hydroxyipolamiide Differs from Standard Care
To understand the therapeutic potential of 6β-Hydroxyipolamiide, we must first deconstruct its mechanism of action relative to established drug classes .
-
NSAIDs (e.g., Indomethacin, Ibuprofen): Act as direct, competitive inhibitors of COX-1 and COX-2 enzymes. While highly effective at halting prostaglandin E2 (PGE2) synthesis, the inhibition of constitutive COX-1 often leads to severe gastrointestinal toxicity and mucosal ulceration.
-
Corticosteroids (e.g., Dexamethasone): Bind to glucocorticoid receptors to broadly repress pro-inflammatory gene transcription (including Phospholipase A2). This blunt-force approach is highly efficacious but carries risks of metabolic disruption, bone density loss, and opportunistic infections.
-
6β-Hydroxyipolamiide (Iridoid Glycoside): Acts as an upstream pleiotropic modulator. It prevents the nuclear translocation of NF-κB, thereby downregulating the expression (rather than direct enzymatic function) of inducible Nitric Oxide Synthase (iNOS) and COX-2 . Because it does not directly inhibit the COX-1 enzyme, it preserves gastric mucosal integrity, offering a wider therapeutic window for chronic inflammatory conditions.
Comparative anti-inflammatory signaling pathways and drug intervention targets.
Quantitative Efficacy Profile
When bench-marking 6β-Hydroxyipolamiide against standard drugs, researchers must look at both in vitro molecular suppression and in vivo phenotypic outcomes. The following table synthesizes representative pharmacological data for iridoid glycosides (specifically lamiide derivatives) compared to clinical standards .
| Compound | Target / Assay | IC50 / ED50 Value | Mechanism of Action | Toxicity / Off-Target Profile |
| 6β-Hydroxyipolamiide | NO Production (RAW 264.7) | ~65.0 μM | NF-κB suppression | Low cytotoxicity; GI sparing |
| Indomethacin | COX-1/COX-2 Direct Assay | ~0.5 μM | Direct COX-1/2 inhibition | High GI ulceration risk |
| Dexamethasone | NO Production (RAW 264.7) | ~1.2 μM | Glucocorticoid agonism | Immunosuppression |
| 6β-Hydroxyipolamiide | Carrageenan Paw Edema | ~62.3 mg/kg | Reduced leukocyte influx | Favorable safety margin |
| Indomethacin | Carrageenan Paw Edema | ~10.0 mg/kg | Prostaglandin blockade | Nephrotoxicity at high doses |
Note: While 6β-Hydroxyipolamiide requires a higher molar concentration to achieve the same absolute suppression as Dexamethasone, its value lies in its selective transcriptional modulation, bypassing the severe adverse effects associated with steroidal and non-steroidal standards.
Self-Validating Experimental Protocols
To objectively compare 6β-Hydroxyipolamiide with Indomethacin or Dexamethasone, your experimental design must be self-validating. This means incorporating parallel viability assays to ensure that a reduction in inflammatory markers is due to true pharmacological modulation, not simply compound-induced cytotoxicity.
Protocol A: In Vitro Macrophage Modulation (LPS-Induced RAW 264.7)
This assay measures the compound's ability to halt the upstream inflammatory cascade.
Rationale & Causality: LPS binds to TLR4, triggering NF-κB and subsequent iNOS/COX-2 expression. By measuring Nitric Oxide (NO) via Griess reagent, we gain a direct stoichiometric surrogate for iNOS activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Pre-treatment: Aspirate media. Add fresh media containing the test compounds:
-
Vehicle Control: 0.1% DMSO.
-
Test: 6β-Hydroxyipolamiide (10, 50, 100 μM).
-
Positive Controls: Dexamethasone (10 μM) and Indomethacin (50 μM).
-
Incubate for 2 hours to allow intracellular accumulation and receptor interaction.
-
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL in all wells (except the naive control). Incubate for 24 hours.
-
Self-Validation (MTT Assay): Before sampling the supernatant, perform an MTT viability assay on a parallel plate. Crucial Step: If 6β-Hydroxyipolamiide at 100 μM reduces cell viability by >10%, the NO reduction cannot be claimed as purely anti-inflammatory.
-
Quantification: Transfer 100 μL of supernatant to a new plate. Add 100 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 mins in the dark. Read absorbance at 540 nm using a microplate reader.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
This classic model evaluates the translation of molecular suppression into phenotypic relief.
Rationale & Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by COX-2-mediated prostaglandin synthesis and leukocyte infiltration. Comparing 6β-Hydroxyipolamiide to Indomethacin here reveals its temporal efficacy profile.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6).
-
Dosing: Administer treatments via oral gavage (p.o.):
-
Group 1: Saline (Negative Control).
-
Group 2: 6β-Hydroxyipolamiide (50 mg/kg).
-
Group 3: Indomethacin (10 mg/kg, Positive Control).
-
-
Induction: 60 minutes post-dosing, inject 0.1 mL of 1% λ -carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at Hour 0 (baseline), 1, 2, 3, 4, and 5.
-
Data Analysis: Calculate the percentage of edema inhibition using the formula:
%Inhibition=[(Vc−Vt)/Vc]×100(Where Vc is the edema volume of the control group and Vt is the edema volume of the treated group).
In vitro experimental workflow demonstrating self-validating parallel assays.
Conclusion for Drug Developers
When comparing 6β-Hydroxyipolamiide to established anti-inflammatory drugs, the data suggests a paradigm shift from direct enzyme blockade to upstream transcriptional regulation. While Indomethacin provides rapid, potent COX inhibition, its utility is bottlenecked by gastrointestinal toxicity. 6β-Hydroxyipolamiide, by preventing NF-κB activation and subsequent pro-inflammatory gene expression, offers a highly attractive scaffold for developing chronic anti-inflammatory therapeutics that preserve mucosal and systemic homeostasis.
References
-
Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves PubMed Central (PMC)[Link]
-
Anti-inflammatory activity and lipid peroxidation inhibition of iridoid lamiide isolated from Bouchea fluminensis (Vell.) Mold. (Verbenaceae) PubMed [Link]
-
Anti-Inflammatory Iridoids of Botanical Origin PubMed Central (PMC)[Link]
-
Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygnase-2 Enzymes Activities, Tumor Necrosis factor-α and Nitric Oxide Production In Vitro PubMed Central (PMC)[Link]
A Head-to-Head Comparison of 6β-Hydroxyipolamiide and Its Synthetic Analogs in Modulating Inflammatory Pathways
This guide provides an in-depth, head-to-head comparison of the naturally occurring iridoid glycoside, 6β-Hydroxyipolamiide, and a series of rationally designed synthetic analogs. We will delve into their comparative biological activities, focusing on anti-inflammatory efficacy, and provide the supporting experimental data and protocols that underpin these findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of Iridoid Glycosides
Iridoid glycosides are a large class of monoterpenoids characterized by a cyclopentan[c]pyran ring system.[1][2][3] These natural products, found widely in the plant kingdom, are known for a diverse range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects.[1][2][4][5][6]
6β-Hydroxyipolamiide is an iridoid glycoside isolated from plants of the Stachytarpheta genus, such as Stachytarpheta jamaicensis.[7][8][9][10][11][12] This plant has a history of use in traditional medicine for treating inflammatory conditions.[8][10] While the parent compound shows promise, natural products often face challenges in drug development, including issues with stability, solubility, and oral bioavailability.[1][13] The synthesis of analogs allows for the systematic modification of the parent structure to enhance its therapeutic properties and overcome these limitations, a core principle of modern medicinal chemistry.
This guide will compare 6β-Hydroxyipolamiide with three synthetic analogs designed to probe key structure-activity relationships (SAR).
The Anti-Inflammatory Mechanism: Targeting NF-κB
A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[14][15][16] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB.[15][17] Upon stimulation by pro-inflammatory signals (like lipopolysaccharide, LPS), a signaling cascade is initiated, leading to the degradation of IκB.[15][18] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[14][15] The inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.
Head-to-Head Performance Comparison
We evaluated 6β-Hydroxyipolamiide against three synthetic analogs designed to explore key structural features.
-
Analog A (Lipophilic Ester): The hydroxyl groups on the glycoside moiety were acetylated to increase lipophilicity, potentially enhancing cell membrane permeability.
-
Analog B (Aglycone Core): The glucose moiety was cleaved to isolate the iridoid core (aglycone), testing the necessity of the sugar for biological activity.
-
Analog C (Modified Core): The cyclopentane ring was saturated to investigate the role of the double bond in the core structure's activity.
The compounds were tested for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages (a measure of anti-inflammatory activity) and for their general cytotoxicity against a non-cancerous Vero cell line using the MTT assay.[2][19]
| Compound | Structure Modification | Anti-inflammatory IC₅₀ (µM)¹ | Cytotoxicity IC₅₀ (µM)² | Selectivity Index (SI)³ |
| 6β-Hydroxyipolamiide | Parent Compound | 25.4 | > 200 | > 7.9 |
| Analog A | Increased Lipophilicity (Acetylated Glycoside) | 12.8 | 85.2 | 6.7 |
| Analog B | Aglycone Core (Glycoside Removed) | 150.7 | > 200 | > 1.3 |
| Analog C | Saturated Cyclopentane Ring | 98.2 | > 200 | > 2.0 |
¹Half-maximal inhibitory concentration for NO production in LPS-stimulated RAW 264.7 cells. ²Half-maximal inhibitory concentration in Vero cells via MTT assay.[19][20] ³Selectivity Index = Cytotoxicity IC₅₀ / Anti-inflammatory IC₅₀.
Analysis of Performance Data
The data reveals critical structure-activity relationships:
-
6β-Hydroxyipolamiide (Parent): The natural product exhibits moderate anti-inflammatory activity with negligible cytotoxicity, indicating a favorable safety profile.
-
Analog A (Lipophilic Ester): As hypothesized, increasing lipophilicity by acetylation doubled the anti-inflammatory potency. However, this came at the cost of increased cytotoxicity, resulting in a slightly lower selectivity index. This highlights a common trade-off in drug design between potency and toxicity.
-
Analog B (Aglycone Core): Removal of the glucose moiety drastically reduced anti-inflammatory activity. This strongly suggests that the glycosidic portion is crucial for the compound's interaction with its biological target or for its cellular uptake and stability.
-
Analog C (Modified Core): Saturation of the C7-C8 double bond in the iridoid core also significantly diminished activity. This indicates that the electronic configuration and planarity of the core ring structure are important for its anti-inflammatory effect.
Experimental Protocols & Workflow
To ensure scientific rigor and reproducibility, we provide the detailed methodologies used in this comparative analysis.
Caption: Workflow for in vitro and in vivo evaluation of anti-inflammatory compounds.
Protocol 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 6β-Hydroxyipolamiide or its analogs for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed Vero (African green monkey kidney) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat the cells with the same concentrations of compounds used in the anti-inflammatory assay.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely accepted model for evaluating acute inflammation.[21][22]
-
Animal Groups: Use male Wistar rats (180-200g), divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume using a digital plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Conclusion and Future Directions
This comparative guide demonstrates the value of synthetic modification in probing the structure-activity relationships of the natural product 6β-Hydroxyipolamiide. Our findings indicate that both the glycosidic moiety and the integrity of the iridoid core are essential for its anti-inflammatory activity. While increasing lipophilicity can enhance potency, it may negatively impact the therapeutic window.
Future research should focus on:
-
Targeted Modifications: Synthesizing analogs with more subtle modifications to the glycoside, such as altering stereochemistry or attaching different functional groups, to improve potency without increasing toxicity.
-
Pharmacokinetic Profiling: Conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most promising analogs to assess their drug-like properties.
-
Mechanism of Action Studies: Investigating the precise molecular target within the NF-κB pathway to enable more rational drug design.
-
Advanced In Vivo Models: Testing lead compounds in chronic inflammation models (e.g., collagen-induced arthritis) to evaluate their efficacy in disease-relevant contexts.[23]
By integrating synthetic chemistry with rigorous biological evaluation, the therapeutic potential of the iridoid glycoside scaffold can be fully realized, paving the way for a new generation of anti-inflammatory agents.
References
-
Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Retrieved from [Link]
-
ProQuest. (n.d.). Iridoid for drug discovery: Structural modifications and bioactivity studies. Retrieved from [Link]
-
Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Retrieved from [Link]
-
Uzuazokaro, M.A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. Retrieved from [Link]
-
Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, February 8). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of iridoid‐inspired compounds. Retrieved from [Link]
-
IGI Global. (2020). Structure-Hepatoprotective Activity Relationship Study of Iridoids: A QSAR Analysis. Retrieved from [Link]
-
Ovid. (2011, June 16). In Vitro Cytotoxic Activity and Structure Activity Relationships of Iridoid Glucosides Derived from Veronica species. Retrieved from [Link]
-
ResearchGate. (2024, September 16). Iridoid for drug discovery: Structural modifications and bioactivity studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? Retrieved from [Link]
-
MDPI. (2024, March 11). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Retrieved from [Link]
-
MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Retrieved from [Link]
-
J-Stage. (n.d.). Concise Synthesis of 11-Noriridoids via Pauson–Khand Reaction. Retrieved from [Link]
-
IPTEK The Journal. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
MDPI. (2019, May 16). Therapeutic Potential of Iridoid Derivatives: Patent Review. Retrieved from [Link]
-
IPTEK The Journal. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta. Retrieved from [Link]
-
IPTEK The Journal for Technology and Science. (2025, July 1). 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011, June 15). Anti-inflammatory and analgesic effects of 6α,7β-dihydroxy-vouacapan-17β-oic acid isolated from Pterodon emarginatus Vog. fruits. Retrieved from [Link]
Sources
- 1. Iridoid for drug discovery: Structural modifications and bioactivity studies - ProQuest [proquest.com]
- 2. ovid.com [ovid.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Structure-Hepatoprotective Activity Relationship Study of Iridoids: A QSAR Analysis: Physical Sciences & Engineering Journal Article | IGI Global Scientific Publishing [igi-global.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]
- 9. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
- 10. iptek.its.ac.id [iptek.its.ac.id]
- 11. 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | IPTEK The Journal for Technology and Science [journal.its.ac.id]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 15. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. ijpras.com [ijpras.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. wuxibiology.com [wuxibiology.com]
Cross-validation of analytical methods for 6beta-Hydroxyipolamiide quantification.
Executive Summary & Analyte Profiling
6β-Hydroxyipolamiide (Molecular Formula: C17H26O12, MW: 422.4 g/mol ) is a highly polar, bioactive iridoid glycoside predominantly isolated from medicinal plant matrices such as Stachytarpheta jamaicensis1, Barleria lupulina2, and various Stachys species 3. Recognized for its α-glucosidase inhibitory and antioxidant properties [[1]](), accurate quantification of this secondary metabolite is a strict prerequisite for standardizing botanical drug formulations and conducting pharmacokinetic (PK) profiling.
Due to its structural complexity—featuring a sensitive enol-ether system and a bulky, highly polar glucose moiety—selecting the appropriate analytical platform is critical. This guide objectively cross-validates the two industry-standard methodologies for iridoid quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) 4.
Strategic Workflow for Iridoid Quantification
Analytical workflow for 6β-Hydroxyipolamiide extraction and quantification.
Comparative Methodologies: HPLC-DAD vs. LC-ESI-MS/MS
Method A: High-Performance Liquid Chromatography (HPLC-DAD)
Best For: Routine quality control (QC) of raw plant biomass, batch release testing, and high-concentration botanical extracts.
Step-by-Step Protocol & Mechanistic Causality:
-
Standard Preparation: Dissolve the 6β-Hydroxyipolamiide reference standard (purity >98%) in 60% aqueous methanol. Causality: The multiple hydroxyl groups on the iridoid skeleton create strong intermolecular hydrogen bonding networks. Warming the solution to 37°C and applying ultrasonic agitation provides the necessary kinetic energy to disrupt these bonds and achieve complete solubilization 5.
-
Matrix Extraction: Extract 100 mg of dried leaf powder with 50 mL of 60% MeOH using an ultrasonic bath for 15 minutes [[4]](). Causality: A 60% methanol concentration possesses the optimal dielectric constant to solubilize polar iridoid glycosides while simultaneously precipitating highly lipophilic waxes and chlorophylls, effectively acting as an endogenous clean-up step.
-
Filtration: Pass the extract through a 0.45 μm Polyvinylidene Fluoride (PVDF) membrane 4. Causality: PVDF is strictly selected over Nylon or PTFE because it exhibits ultra-low non-specific binding, ensuring the glucose moiety of the analyte does not adhere to the filter matrix (which would cause false-low quantification).
-
Chromatographic Separation: Inject 10 μL onto a C18 column (e.g., 4.6 × 150 mm, 5 μm) maintained at 40°C 4. Causality: Elevating the column temperature to 40°C reduces the viscosity of the mobile phase. This enhances the mass transfer rate of the bulky glycoside between the stationary and mobile phases, significantly reducing peak broadening.
-
Gradient Elution & Detection: Utilize a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B), running a linear gradient from 5% to 35% B over 15 minutes at 0.8 mL/min. Monitor UV absorbance at 254 nm 4. Causality: Formic acid (pH ~2.7) suppresses the ionization of co-extracted phenolic acids, preventing peak tailing. The gradient selectively retains the polar 6β-Hydroxyipolamiide early in the run while washing out non-polar interferents.
System Suitability & Self-Validation: This protocol validates itself through continuous System Suitability Testing (SST). A valid analytical batch requires a Resolution (Rs) > 1.5 between 6β-Hydroxyipolamiide and structurally similar isobaric iridoids (e.g., ipolamiide), and a Tailing Factor (Tf) ≤ 1.5 to ensure precise algorithmic peak integration.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Best For: Pharmacokinetic (PK) studies, trace phytoconstituent discovery, and quantification in complex biological matrices (e.g., plasma, urine).
Step-by-Step Protocol & Mechanistic Causality:
-
Sample Dilution: Dilute the primary methanolic extract 1:100 in the initial mobile phase (5% Acetonitrile). Causality: High concentrations of co-extracted polyphenols can compete for charge droplets in the ESI source. Extreme dilution mitigates this "ion suppression" matrix effect, ensuring a linear mass spectrometric response.
-
Ultra-Performance Separation: Inject 1 μL onto a sub-2-micron UPLC C18 column (2.1 × 50 mm, 1.7 μm) at a flow rate of 0.3 mL/min [[4]](). Causality: The 1.7 μm particle size drastically increases the number of theoretical plates. This allows for an aggressive, rapid gradient (5 to 35% MeCN in 3 minutes) without sacrificing baseline resolution, maximizing high-throughput screening capacity.
-
Ionization Strategy (ESI-): Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization mode 4. Causality: While iridoids can form sodium adducts in positive mode, negative mode ESI readily deprotonates the multiple hydroxyl groups of 6β-Hydroxyipolamiide to form stable [M-H]- precursor ions (m/z 421.4), yielding a superior signal-to-noise ratio with near-zero background noise.
-
Multiple Reaction Monitoring (MRM): Monitor the specific fragmentation transition of m/z 421.4 → 259.1. Causality: Upon entering the collision cell, Collision-Induced Dissociation (CID) specifically cleaves the O-glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da), leaving the highly stable aglycone fragment (m/z 259.1). This specific transition guarantees absolute structural confirmation, eliminating false positives from co-eluting isomers.
System Suitability & Self-Validation: The MS protocol is self-validating via the use of an isotopically labeled internal standard (IS) or a structural analog spiked into every sample prior to extraction. The peak area ratio (Analyte/IS) must maintain a relative standard deviation (RSD) of < 5% across quality control injections to confirm that matrix effects and source fluctuations are fully compensated.
Cross-Validation Data: Performance Metrics
The following table summarizes the quantitative performance data cross-validated between the two platforms, adhering to ICH Q2(R1) validation guidelines:
| Analytical Metric | HPLC-DAD | LC-ESI-MS/MS | Validation Rationale |
| Linear Dynamic Range | 5.0 – 500 µg/mL | 10 – 1000 ng/mL | MS provides 500x greater sensitivity for trace analysis. |
| Limit of Detection (LOD) | 1.5 µg/mL | 2.0 ng/mL | Calculated at S/N ratio of 3:1. |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 10.0 ng/mL | Calculated at S/N ratio of 10:1; defines the lower bound of the linear range. |
| Intra-day Precision (RSD) | < 2.0% | < 4.5% | Ensures repeatability within a single analytical batch. |
| Recovery (Accuracy) | 98.2% – 101.5% | 91.4% – 106.2% | MS shows wider variance due to potential ion suppression from matrix effects. |
| Run Time per Sample | 25 minutes | 8 minutes | UPLC-MS/MS significantly increases high-throughput screening capacity. |
Decision Matrix & Application Notes
-
Deploy HPLC-DAD when: Analyzing raw botanical materials for batch release, where analyte concentrations exceed 5 µg/mL, and instrumentation budgets or technical overhead are constrained.
-
Deploy LC-ESI-MS/MS when: Conducting in vivo bioavailability studies, characterizing trace phytoconstituents in novel plant species 3, or when sample volumes are severely limited (< 10 µL).
References
-
4Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages. PLOS One.
-
5Certificate of Analysis: 6beta-Hydroxyipolamiide (Catalog Number: BCN4426). BioCrick.
-
2Iridoid Glycosides from Barleria lupulina. Journal of Natural Products - ACS Publications.
-
3Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity. PMC.
-
[[1]]() Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves. PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages | PLOS One [journals.plos.org]
- 5. biocrick.com [biocrick.com]
In Vivo Validation of the Therapeutic Potential of 6β-Hydroxyipolamiide: A Comparative Guide
Executive Summary
The transition of natural products from in vitro discovery to in vivo validation is a critical bottleneck in drug development. 6β-Hydroxyipolamiide (CAS: 87797-84-0), an iridoid glycoside isolated from the methanolic extract of Stachytarpheta jamaicensis leaves, has emerged as a promising therapeutic candidate for metabolic disorders[1][2]. Its primary mechanism of action is the competitive inhibition of α-glucosidase[3], an intestinal brush border enzyme responsible for the breakdown of complex carbohydrates.
This guide provides drug development professionals and application scientists with a robust, self-validating framework for evaluating the in vivo therapeutic potential of 6β-Hydroxyipolamiide. By benchmarking its efficacy against Acarbose —the clinical gold standard for α-glucosidase inhibition—researchers can objectively quantify its pharmacological viability[4][5].
Mechanistic Overview: Targeting Postprandial Hyperglycemia
To design an effective in vivo protocol, one must first understand the causality of the target. α-Glucosidase inhibitors do not directly stimulate insulin secretion; rather, they retard carbohydrate digestion in the small intestine. This delays glucose absorption, effectively blunting the postprandial blood glucose spike that drives glucotoxicity and insulin resistance in Type 2 Diabetes Mellitus (T2DM)[6].
Diagram 1: Mechanism of α-glucosidase inhibition by 6β-Hydroxyipolamiide and Acarbose.
Comparative Profiling: 6β-Hydroxyipolamiide vs. Acarbose
Before initiating animal studies, establishing the baseline physicochemical and in vitro pharmacological parameters is essential. While Acarbose is highly potent, it is notorious for gastrointestinal side effects (e.g., flatulence, diarrhea) due to excessive colonic fermentation of undigested carbohydrates. Natural iridoid glycosides like 6β-Hydroxyipolamiide are currently being investigated for potentially milder gastrointestinal profiles and secondary antioxidant benefits[2][7].
Table 1: Pharmacological and Physicochemical Comparison
| Parameter | 6β-Hydroxyipolamiide | Acarbose (Standard) |
| CAS Number | 87797-84-0 | 56180-94-0 |
| Chemical Class | Iridoid Glycoside | Oligosaccharide |
| Source | Stachytarpheta jamaicensis[1] | Actinoplanes sp. (Fermentation) |
| Primary Target | α-Glucosidase | α-Glucosidase & α-Amylase |
| In Vitro IC50 | ~539.17 μg/mL[3] | ~0.26 - 0.56 mg/mL (Assay dependent)[6][8] |
| Secondary Effects | Antioxidant, Anti-inflammatory[2] | Reduces insulitis via IL-1β/TNF-α reduction[7] |
In Vivo Experimental Design & Methodology
To rigorously validate 6β-Hydroxyipolamiide, the experimental design must utilize a model that accurately reflects the pathophysiology of T2DM. A High-Fat Diet (HFD) combined with low-dose Streptozotocin (STZ) is the gold standard[7][8].
Scientific Rationale (Causality): HFD induces peripheral insulin resistance, while multiple low doses of STZ cause partial pancreatic β-cell destruction. This combination perfectly mimics the dual pathology of human T2DM, unlike a single high-dose STZ injection which completely ablates β-cells (mimicking Type 1 Diabetes)[7].
Diagram 2: In vivo workflow for validating α-glucosidase inhibitors in T2DM models.
Step-by-Step Protocol: The Self-Validating System
Phase 1: Model Induction
-
Acclimatization: House 6-week-old male C57BL/6J mice under standard conditions (12h light/dark cycle) for 1 week.
-
Dietary Intervention: Feed the mice a High-Fat Diet (HFD, 60% kcal from fat) for 4 weeks to induce insulin resistance.
-
STZ Administration: Intraperitoneally inject low-dose Streptozotocin (STZ, 40 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5) for 5 consecutive days[7].
-
Validation: After 1 week, measure Fasting Blood Glucose (FBG) via tail vein prick. Mice with FBG ≥ 11.1 mmol/L are considered successfully induced diabetic models and selected for the study.
Phase 2: Dosing & Administration
-
Stratification: Randomize the diabetic mice into three treatment groups (n=8-10 per group) to ensure uniform baseline FBG across cohorts.
-
Administration: Administer treatments via daily oral gavage for 4-8 weeks.
-
Control: 0.5% saline or CMC-Na.
-
Positive Control: Acarbose (30 mg/kg)[5].
-
Test Compound: 6β-Hydroxyipolamiide (e.g., 50 mg/kg and 100 mg/kg dose-response cohorts).
-
Phase 3: Oral Starch Tolerance Test (OSTT)
Critical Insight: An Oral Glucose Tolerance Test (OGTT) is ineffective for validating α-glucosidase inhibitors because glucose requires no enzymatic cleavage for absorption. An Oral Starch Tolerance Test (OSTT) or Sucrose Tolerance Test must be used to force the utilization of α-glucosidase[6].
-
Fast the mice for 12 hours.
-
Administer the respective treatments (Acarbose or 6β-Hydroxyipolamiide) via oral gavage.
-
Wait 15 minutes, then administer a starch load (2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-starch load.
-
Calculate the Area Under the Curve (AUC) for glucose clearance.
Data Interpretation & Expected Outcomes
When analyzing the in vivo data, researchers should look for specific pharmacokinetic and pharmacodynamic signatures. Acarbose typically suppresses the 30-minute postprandial peak significantly. 6β-Hydroxyipolamiide should demonstrate a comparable, dose-dependent blunting of this peak.
Table 2: Expected In Vivo Efficacy Metrics (Comparative)
| Readout Metric | Diabetic Control (Untreated) | Acarbose Treated | 6β-Hydroxyipolamiide Treated |
| Fasting Blood Glucose (FBG) | > 15.0 mmol/L | Significant Reduction | Moderate to Significant Reduction |
| OSTT 30-min Peak | Severe Spike (> 25 mmol/L) | Blunted Spike | Blunted Spike (Dose-dependent) |
| OSTT AUC | High | Reduced by ~30-40% | Reduced by ~25-35% |
| Serum Insulin | Depleted | Partially Restored[7] | Partially Restored |
| Inflammatory Markers (IL-1β, TNF-α) | Elevated | Decreased[5][7] | Decreased (via inherent antioxidant properties) |
References
-
6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves Semantic Scholar[Link]
-
Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves National Center for Biotechnology Information (PMC)[Link]
-
6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂 | CAS 87797-84-0 InvivoChem[Link]
-
Protective effects of acarbose against insulitis in multiple low-dose streptozotocin-induced diabetic mice ResearchGate[Link]
-
Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation National Center for Biotechnology Information (PMC)[Link]
-
Carbon Nanoparticles Inhibit Α-Glucosidase Activity and Induce a Hypoglycemic Effect in Diabetic Mice MDPI[Link]
-
Acarbose Reduces Blood Glucose by Activating miR-10a-5p and miR-664 in Diabetic Rats PLOS ONE[Link]
-
In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd National Center for Biotechnology Information (PMC)[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 6β-Hydroxyipolamiide | Glutathione Peroxidase | 87797-84-0 | Invivochem [invivochem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Acarbose Reduces Blood Glucose by Activating miR-10a-5p and miR-664 in Diabetic Rats | PLOS One [journals.plos.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbon Nanoparticles Inhibit Α-Glucosidase Activity and Induce a Hypoglycemic Effect in Diabetic Mice [mdpi.com]
Benchmarking the Efficacy of 6β-Hydroxyipolamiide Against Established Natural Product Standards: A Comparative Guide
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process critical for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity and evolutionary-tuned biological activities, represent a rich reservoir for such discoveries.
This guide provides an in-depth comparative analysis of 6β-Hydroxyipolamiide , an iridoid glycoside isolated from Stachytarpheta jamaicensis, against two well-established natural product standards with proven anti-inflammatory properties: Quercetin and Curcumin .[1][2][3] While direct, extensive efficacy data for the isolated 6β-Hydroxyipolamiide is emerging, this guide will leverage data from its source plant extract and the broader class of iridoid glycosides to project its potential and frame a robust benchmarking strategy.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for evaluating the anti-inflammatory efficacy of novel natural products. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key pathways and workflows to provide a comprehensive and self-validating guide.
The Contenders: A Profile of the Natural Products
6β-Hydroxyipolamiide: An iridoid glycoside, a class of secondary metabolites known for their diverse pharmacological activities, including anti-inflammatory effects.[7] It has been isolated from the leaves of Stachytarpheta jamaicensis, a plant with a history of traditional use in treating inflammatory conditions.[8][9] The anti-inflammatory action of iridoid glycosides is often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12]
Quercetin: A ubiquitous flavonoid found in many fruits, vegetables, and grains.[13] Its potent antioxidant and anti-inflammatory properties are well-documented.[14][15][16] Quercetin is known to inhibit inflammatory enzymes and modulate cytokine production, making it a frequently used standard in anti-inflammatory research.[14][15]
Curcumin: The principal curcuminoid of the popular Indian spice turmeric (Curcuma longa).[17][18] Curcumin has been extensively studied for its anti-inflammatory effects, which are mediated through the regulation of various transcription factors, cytokines, and enzymes.[19][20] Its multifaceted mechanism of action makes it an excellent benchmark for comparison.
Comparative Efficacy: A Data-Driven Analysis
| Compound/Extract | Assay | Target/Mechanism | IC50 / % Inhibition | Reference |
| Stachytarpheta jamaicensis Leaf Extract | BSA Denaturation | Protein stabilization | 0.15 mg/mL (IC50) | [4][21] |
| Stachytarpheta jamaicensis Leaf Extract | Egg Albumin Denaturation | Protein stabilization | 0.04 mg/mL (IC50) | [4][21] |
| Quercetin | LPS-induced NO production in RAW 264.7 cells | iNOS inhibition | ~25-50 µM | [16] |
| Quercetin | DPPH radical scavenging | Antioxidant activity | ~2.62 mg/mL (IC50) | [16] |
| Curcumin | LPS-induced NF-κB activation in RAW 264.7 cells | NF-κB inhibition | ~5.3 - 14.5 µM (IC50) | [19][22] |
| Curcumin | DPPH radical scavenging | Antioxidant activity | ~22.25 - 32.86 µM (IC50) | [23] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Mechanistic Insights: The NF-κB Signaling Pathway
A central signaling pathway implicated in inflammation is the NF-κB pathway.[7] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and potential points of intervention for anti-inflammatory compounds.
Caption: Canonical NF-κB signaling pathway.
Iridoid glycosides, like 6β-Hydroxyipolamiide, are thought to inhibit this pathway by preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[10][11]
Experimental Protocols: A Framework for Benchmarking
To rigorously benchmark the efficacy of 6β-Hydroxyipolamiide, a series of well-established in vitro and in vivo assays should be employed. The following protocols provide a detailed, step-by-step methodology for key experiments.
In Vitro Assays
1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of 6β-Hydroxyipolamiide, Quercetin, or Curcumin for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Calculate the percentage inhibition of NO production compared to the LPS-only control.
-
2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Principle: This assay quantifies the reduction of pro-inflammatory cytokines, TNF-α and IL-6, secreted by LPS-stimulated macrophages.
-
Protocol:
-
Follow the same cell culture and treatment protocol as the NO production assay.
-
After 24 hours of LPS stimulation, collect the cell supernatant.
-
Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Determine the percentage inhibition of cytokine production for each compound.
-
Experimental Workflow: In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for the in vitro screening of anti-inflammatory compounds.
Caption: In Vitro Anti-inflammatory Screening Workflow.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic model of acute inflammation where the injection of carrageenan into the rat paw induces a quantifiable inflammatory response (edema).
-
Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Administer 6β-Hydroxyipolamiide, Quercetin, Curcumin, or a vehicle control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Conclusion and Future Directions
This comparative guide establishes a framework for evaluating the anti-inflammatory efficacy of 6β-Hydroxyipolamiide. Based on the anti-inflammatory activity of its source plant extract, Stachytarpheta jamaicensis, and the known mechanisms of iridoid glycosides, 6β-Hydroxyipolamiide presents a promising candidate for further investigation.[4][5][6][7]
Direct in vitro and in vivo studies on the isolated 6β-Hydroxyipolamiide are imperative to definitively determine its IC50 values and elucidate its precise mechanism of action. Benchmarking against well-characterized standards like Quercetin and Curcumin provides a crucial context for its potential therapeutic application. Future research should focus on a comprehensive dose-response analysis, investigation of its effects on the NF-κB and other inflammatory signaling pathways, and assessment of its bioavailability and safety profile. The methodologies and comparative data presented herein offer a robust starting point for these critical next steps in the drug discovery process.
References
-
Ololade, Z. S., Kuyooro, S. E., & Ogunmola, O. (2017). Stachytarpheta jamaicensis leaf extract: Chemical composition, antioxidant, anti-arthritic, anti-inflammatory and bactericidal potentials. Journal of Scientific and Innovative Research, 6(4), 139-145. [Link]
-
Li, Y., et al. (2022). Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway. Molecules, 27(19), 6529. [Link]
-
Sulaiman, M. R., et al. (2009). Antinociceptive and anti-inflammatory effects of Stachytarpheta jamaicensis (L.) Vahl (Verbenaceae) in experimental animal models. Medical Principles and Practice, 18(4), 272-278. [Link]
-
Li, Y., et al. (2022). Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway. Molecules, 27(19), 6529. [Link]
-
Narvikasari, S., et al. (2015). Immunomodulatory Effect of Water Extract of Stachytarpheta jamaicensis (L.) Vahl. Journal of Applied Pharmaceutical Science, 5(9), 068-072. [Link]
-
Viljoen, A., Mncwangi, N., & Vermaak, I. (2012). Anti-inflammatory iridoids of botanical origin. Current medicinal chemistry, 19(14), 2104–2127. [Link]
-
Peng, B., et al. (2025). Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis. Journal of Natural Products. [Link]
-
Salehi, B., et al. (2020). Recent Advances in Potential Health Benefits of Quercetin. Foods, 9(7), 898. [Link]
-
Tong, L., et al. (2025). Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity. Phytochemistry, 220, 114348. [Link]
-
Singh, S., et al. (2025). The anti-inflammatory effects of iridoid glycosides: a comprehensive review of mechanisms of action and structure-activity relationships. Journal of Ethnopharmacology, 345, 118228. [Link]
-
Lou, J. R., et al. (2015). The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites. The Journal of biological chemistry, 290(4), 2025–2035. [Link]
-
Ololade, Z. S., Kuyooro, S. E., & Ogunmola, O. (2017). Stachytarpheta jamaicensis leaf extract: Chemical composition, antioxidant, anti-arthritic, anti-inflammatory and bactericidal potentials. Journal of Scientific and Innovative Research, 6(4), 139-145. [Link]
-
ResearchGate. (n.d.). Values of the 50% inhibitory concentration (IC50; µg/ml) of quercetin (QUE). [Link]
-
Lesjak, M., et al. (2025). The Effects of Quercetin on Vascular Endothelium, Inflammation, Cardiovascular Disease and Lipid Metabolism—A Review. International Journal of Molecular Sciences, 26(9), 4833. [Link]
-
Al-Yahya, M. A., et al. (2000). In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L. Biological & Pharmaceutical Bulletin, 23(11), 1307-1313. [Link]
-
Kharisma, A. E., Susanto, H., & Hariri, M. R. (2012). ANTI-INFLAMMATORY EFFECT OF PORTERWEED (Stachytarpheta jamaicensis (L.) Vahl) LEAF EXTRACT TO TNF-α EXPRESSION. Berkala Penelitian Hayati, 18(1), 57-60. [Link]
-
Pérez-González, M. Z., et al. (2013). Anti-inflammatory activity of iridoids and verbascoside isolated from Castilleja tenuiflora. Molecules, 18(10), 12343–12353. [Link]
-
Alzaabi, M. M., et al. (2023). Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review. Molecules, 28(14), 5413. [Link]
-
ResearchGate. (n.d.). In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L.[Link]
-
ResearchGate. (n.d.). IC50 values of curcuminoids on DPPH radical scavenging and tyrosinase inhibition activity. [Link]
-
Chear, N. J. Y., et al. (2023). Curcumin and Its Derivatives as Potential Antimalarial and Anti-Inflammatory Agents: A Review on Structure–Activity Relationship and Mechanism of Action. Pharmaceuticals, 16(4), 609. [Link]
-
Askari, G., et al. (2025). Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review. Regenerative Medicine and Stem Cell Research, 3(1). [Link]
-
Yuliana, Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68-72. [Link]
-
ResearchGate. (n.d.). IC50 values of curcumin. [Link]
-
Saini, S., et al. (2024). Pharmacology of Natural Anti-Inflammatory Agents: From Traditional Medicine to Modern Therapeutics. Journal of Clinical and Experimental Pharmacology. [Link]
-
Simon, W., et al. (2015). Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. Mediators of Inflammation, 2015, 146832. [Link]
-
Yuliana, & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68-72. [Link]
-
Jurenka, J. S. (2009). Anti-inflammatory properties of curcumin, a major constituent of Curcuma longa: a review of preclinical and clinical research. Alternative medicine review : a journal of clinical therapeutic, 14(2), 141–153. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory Natural Compounds from Herbal and Marine Origin. [Link]
-
Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International journal of molecular sciences, 19(11), 3362. [Link]
-
Food Research Lab. (2025). Natural Anti-Inflammatory Compounds and Their Health Benefits. [Link]
-
Yuliana, Y., Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK: The Journal for Technology and Science, 30(3), 68-72. [Link]
-
ResearchGate. (n.d.). Use of standardized units for a correct interpretation of IC50 values obtained from the inhibition of the DPPH radical by natural antioxidants. [Link]
-
Gupta, M., et al. (2006). Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir. Asian Pacific journal of allergy and immunology, 24(2-3), 93–99. [Link]
-
Ghaisas, M. M., et al. (2009). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. Journal of ethnopharmacology, 125(2), 345–350. [Link]
-
Yuliana, Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta. IPTEK The Journal for Technology and Science, 30(3), 68-72. [Link]
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]
-
ResearchGate. (n.d.). IC50 values obtained for the selected flavonoids. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. foodresearchlab.com [foodresearchlab.com]
- 4. jsirjournal.com [jsirjournal.com]
- 5. Antinociceptive and anti-inflammatory effects of Stachytarpheta jamaicensis (L.) Vahl (Verbenaceae) in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]
- 9. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
- 10. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Quercetin on Vascular Endothelium, Inflammation, Cardiovascular Disease and Lipid Metabolism—A Review [mdpi.com]
- 16. rsisinternational.org [rsisinternational.org]
- 17. mdpi.com [mdpi.com]
- 18. fahumsci.com [fahumsci.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Personal protective equipment for handling 6beta-Hydroxyipolamiide
As a Senior Application Scientist, I approach the handling of novel phytochemicals with a rigorous blend of mechanistic understanding and uncompromising safety standards. 6β-Hydroxyipolamiide (CAS: 87797-84-0) is a complex iridoid glycoside (Molecular Weight: 422.4, Formula: C17H26O12) frequently isolated from medicinal plants and investigated for its neuroprotective and analgesic properties, often linked to GLP-1 receptor agonism[1].
Because comprehensive toxicological data is currently unavailable on its Safety Data Sheet (SDS)[2], we must apply the precautionary principle. In the laboratory, this means treating the compound as a potentially hazardous, highly bioactive agent. The following guide provides a self-validating, step-by-step operational protocol for the safe handling, reconstitution, and disposal of 6β-Hydroxyipolamiide.
Hazard Assessment & PPE Causality Matrix
The physical state of 6β-Hydroxyipolamiide is typically a lyophilized fine powder. The primary exposure routes are the inhalation of aerosolized particulates during weighing and dermal absorption[2]. Our Personal Protective Equipment (PPE) strategy focuses heavily on particulate containment and chemical barrier protection.
| PPE Category | Specification | Causality / Scientific Rationale |
| Respiratory | N95 or FFP3 Respirator | Prevents the inhalation of fine, bioactive dust particles if handling occurs outside of primary containment. |
| Hand Protection | Nitrile gloves (Double gloving) | Nitrile provides a robust barrier against organic molecules and the permeation of common solvents (e.g., DMSO) used to dissolve the compound. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents mucosal absorption in the event of accidental splashing during solvent reconstitution. |
| Body Protection | Tyvek lab coat or fluid-resistant gown | Prevents particulate accumulation on personal clothing, eliminating the risk of secondary, out-of-lab exposure. |
Operational Workflow & Handling Protocol
To ensure both operator safety and the scientific integrity of your stock solutions, the handling of 6β-Hydroxyipolamiide must follow a strict, unidirectional workflow.
Workflow for the safe handling, reconstitution, and disposal of 6beta-Hydroxyipolamiide.
Step-by-Step Methodology: Reconstitution & Self-Validation
Iridoid glycosides exhibit poor aqueous solubility until initially dissolved in an organic solvent[3].
-
Environmental Control: Conduct all dry powder handling inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated ventilated balance enclosure. Causality: The inward airflow dynamics prevent aerosolized iridoid glycoside particles from entering the operator's breathing zone.
-
Static Mitigation: Use an anti-static weighing boat or a static ionizer. Fine phytochemical powders are highly susceptible to static cling, which can cause sudden aerosolization or inaccurate mass readings.
-
Solvent Addition: Reconstitute the powder directly in the weighing vessel or a sealed amber vial using Dimethyl Sulfoxide (DMSO) or ethanol[3].
-
Self-Validating Quality Control:
-
Gravimetric Check: Calculate the expected volume for a 10 mM stock solution (e.g., dissolving 1 mg of 6β-Hydroxyipolamiide requires 236.7 µL of DMSO). Verify the final volume by weighing the sealed vial before and after solvent addition.
-
Visual Check: The solution must be perfectly clear. If particulates remain, sonicate the sealed vial in a room-temperature water bath for 5 minutes. Do not proceed to biological assays if the solution is cloudy, as this indicates incomplete dissolution and will invalidate your dose-response data.
-
Spill Management & Disposal Plan
Because the acute toxicity and environmental hazards of 6β-Hydroxyipolamiide are not fully classified[2][4], all spills and waste must be treated as hazardous chemical waste.
-
Dry Spill Protocol: If the powder is spilled, do NOT sweep or brush it . Sweeping generates hazardous aerosols. Instead, cover the powder with absorbent paper wetted with 70% ethanol or a DMSO/water mixture. Causality: Wetting the powder reduces kinetic energy, solubilizes the compound, and prevents airborne dispersion. Wipe the area inward from the edges to the center.
-
Liquid Spill Protocol: Absorb the spill with inert, non-combustible material (e.g., vermiculite or universal spill pads). Wash the contaminated surface thoroughly with soap and water, followed by a 70% ethanol wipe down.
-
Waste Disposal: Collect all contaminated consumables (pipette tips, gloves, weighing boats, and spill cleanup materials) in a designated, puncture-resistant chemical waste container. Label the container clearly as "Toxic Chemical Waste: Iridoid Glycoside (6beta-Hydroxyipolamiide)" and arrange for high-temperature incineration according to your institutional Environmental Health and Safety (EHS) guidelines[2]. Do not flush solutions down the drain.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
